Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Technical Guide on Ethyl 5-Methylpyrazole-3-Carboxylate: Physicochemical Properties, Synthesis, and Applications
Executive Summary
Ethyl 5-methylpyrazole-3-carboxylate (also known via tautomerism as ethyl 3-methyl-1H-pyrazole-5-carboxylate) is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a pyrazole core functionalized with both a methyl group and an ethyl ester, it serves as a critical intermediate for structural diversification. This whitepaper details its exact physicochemical properties—specifically its molecular weight and formula—alongside mechanistically grounded synthetic protocols and downstream application workflows.
Physicochemical Profiling & Structural Analysis
Understanding the precise physical and chemical parameters of ethyl 5-methylpyrazole-3-carboxylate is fundamental for stoichiometric calculations, analytical validation, and pharmacokinetic modeling.
Mechanistic Causality & Expertise:
The most robust and scalable method for synthesizing ethyl 5-methylpyrazole-3-carboxylate relies on the Knorr pyrazole synthesis mechanism. This involves the condensation of a 1,3-dicarbonyl compound—specifically ethyl 2,4-dioxovalerate (ethyl 2,4-dioxopentanoate)—with hydrazine hydrate (4[4], 5[5]).
The causality of the reaction conditions dictates the success of the synthesis:
Initial Cooling (0–5 °C): The initial nucleophilic attack of hydrazine onto the sterically less hindered carbonyl carbon is highly exothermic. Cooling prevents side reactions such as premature ester hydrolysis or di-hydrazone formation.
Solvent Selection (Ethanol): The choice of absolute ethanol ensures complete solubility of both the dicarbonyl precursor and the resulting product while strictly preventing transesterification side reactions that would occur if methanol were used.
Refluxing (78 °C): Subsequent heating drives the intramolecular cyclization and the elimination of water (dehydration). These represent thermodynamic sinks that finalize the stable, aromatic pyrazole ring formation.
Step-by-Step Experimental Protocol:
Preparation: Equip a round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser.
Dissolution: Dissolve 0.2 mol of ethyl 2,4-dioxovalerate in 50 mL of absolute ethanol.
Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly add 0.2 mol of hydrazine hydrate (typically as a 50-80% aqueous solution) dropwise via the dropping funnel over 30 minutes, maintaining vigorous stirring.
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux (approx. 78 °C) for 1 to 2 hours.
Monitoring: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) solvent system until the dicarbonyl precursor spot disappears.
Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to yield the crude product.
Purification: Recrystallize from a suitable solvent (e.g., hexane/ethyl acetate) to obtain white crystalline solids.
Caption: Knorr synthesis pathway of ethyl 5-methylpyrazole-3-carboxylate.
In drug development, the pyrazole scaffold is a privileged structure due to its ability to engage in hydrogen bonding and its bioisosteric relationship with various aromatic rings. Ethyl 5-methylpyrazole-3-carboxylate acts as a foundational core for both pharmaceutical enzyme inhibitors and agricultural crop protection agents (6[6]).
N-Alkylation: The tautomeric nitrogen (N1/N2) can be selectively alkylated (e.g., using iodomethane or bromoethane in the presence of K₂CO₃) to yield 1-alkyl-5-methylpyrazole-3-carboxylates. This is crucial for locking the tautomeric state and tuning the lipophilicity (LogP) of the final drug candidate (7[7]).
Ester Hydrolysis: The ethyl ester at the C3 position is readily hydrolyzed under alkaline conditions (e.g., NaOH in ethanol under reflux) to yield 5-methyl-1H-pyrazole-3-carboxylic acid (8[8]). This carboxylic acid intermediate is essential for subsequent amidation or cross-coupling reactions.
Caption: Downstream functionalization workflow from the pyrazole core to APIs and agrochemicals.
Analytical Validation System
To ensure trustworthiness and reproducibility in synthetic workflows, the generated ethyl 5-methylpyrazole-3-carboxylate must undergo rigorous analytical validation to confirm its identity and ≥99% purity (2[2]):
High-Performance Liquid Chromatography (HPLC): A standard reversed-phase C18 column with a gradient of water/acetonitrile (containing 0.1% TFA) is recommended to quantify purity against a certified reference standard.
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield a prominent [M+H]⁺ peak at m/z 155.17, confirming the molecular weight of 154.17 g/mol (3[3]).
Nuclear Magnetic Resonance (NMR): ¹H-NMR (in DMSO-d₆ or CDCl₃) will display characteristic signals: a triplet for the ester methyl (~1.3 ppm), a quartet for the ester methylene (~4.3 ppm), a singlet for the pyrazole methyl (~2.3 ppm), and a distinct singlet for the aromatic pyrazole proton (~6.5 ppm).
The Privileged Scaffold: A Technical Guide to Ethyl 5-Methylpyrazole-3-Carboxylate Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of ethyl 5-methylpyrazole-3-carboxylate derivatives. Executive Summary Ethyl 5-methylpyrazole-3-carboxylate represen...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthesis, and pharmacological potential of ethyl 5-methylpyrazole-3-carboxylate derivatives.
Executive Summary
Ethyl 5-methylpyrazole-3-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural rigidity, combined with specific hydrogen-bonding motifs (N-H donor, N-acceptor, carbonyl acceptor), allows it to serve as a versatile launchpad for developing antimicrobial, anticancer, and anti-inflammatory therapeutics. This guide analyzes the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways defining this class of compounds.
The Chemical Foundation: Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold relies on three modifiable vectors around the pyrazole core.
Core Pharmacophore Analysis
Position 3 (Ethoxycarbonyl): The ester group is a critical electrophilic center. It serves as a hydrogen bond acceptor in its native state but is most valuable as a precursor for hydrazides , amides , and oxadiazoles —functional groups that significantly enhance binding affinity to kinase domains and bacterial enzymes.
Position 5 (Methyl): Provides steric bulk and weak lipophilicity, aiding in hydrophobic pocket alignment within enzyme active sites (e.g., COX-2, EGFR).
Position 1 (NH): The unsubstituted nitrogen allows for tautomerism, critical for binding stability. Substitution at this position (N-alkylation/arylation) is the primary determinant for pharmacokinetic properties (solubility, permeability) and target selectivity.
Visualization: SAR Blueprint
Figure 1: Pharmacophore dissection of the pyrazole scaffold highlighting key interaction sites.
Synthesis Workflows
The synthesis of the core ester is high-yielding and scalable. Two primary pathways are dominant in literature: the direct cyclocondensation (standard) and the multicomponent reaction (for complex derivatives).
Protocol A: Direct Cyclocondensation (The "Gold Standard")
This method yields the pure ethyl 5-methyl-1H-pyrazole-3-carboxylate scaffold.
Derivatives of this scaffold function primarily as kinase inhibitors and apoptosis inducers .
Mechanism:
Kinase Inhibition: Molecular docking studies reveal that the pyrazole nitrogen and the carbonyl oxygen (from the ester/amide derivative) form hydrogen bonds with the hinge region of kinases such as AKT1 , CDK2 , and EGFR [2, 3].
Apoptosis: Specific derivatives (e.g., Compound 3f) trigger ROS (Reactive Oxygen Species) generation, leading to mitochondrial membrane depolarization and Caspase-3 activation, ultimately causing cell cycle arrest at the S-phase or G2/M phase [4].
Compound 5o: IC50 = 2.13 µM (MCF-7 Breast Cancer) [5].[2]
Compound 3a: Binding Energy = -6.92 kcal/mol (AKT1 Kinase) [2].[3]
Antimicrobial & Antifungal Activity
The scaffold disrupts bacterial cell wall synthesis and membrane integrity.
Mechanism:
MurD Ligase Inhibition: The pyrazole moiety binds to the active site of MurD, an essential enzyme in peptidoglycan biosynthesis. Docking scores (-7.8 kcal/mol) suggest strong affinity [6].[4]
Membrane Disruption: Lipophilic N1-substituents (e.g., phenyl, chlorophenyl) facilitate penetration of the bacterial lipid bilayer.
Mechanism: Inhibition of the COX-2 pathway.[5] The structural similarity to Celecoxib (a diarylpyrazole) allows these derivatives to fit into the COX-2 hydrophobic channel [8].
Key Data:
Compounds 2e/2f: Significant reduction in carrageenan-induced rat paw edema, comparable to standard NSAIDs [8].
Data Summary Table
Derivative Class
Primary Target
Cell Line / Strain
Potency Metric
Ref
Chalcone-Hybrid (5o)
Tubulin / CDK2
MCF-7 (Breast Cancer)
IC50: 2.13 µM
[5]
Trimethoxyphenyl (3f)
ROS / Caspase-3
MDA-MB-468 (TNBC)
IC50: 14.97 µM
[4]
Coumarin-Hybrid (P-03)
Cell Cycle (G2/M)
A549 (Lung Cancer)
IC50: 13.5 µM
[9]
Cyano-Propanoate (3b)
DNA Gyrase / Membrane
S. aureus
MIC: 1.25 µmol/mL
[7]
Dimethoxy-Aryl (2f)
COX-2 Pathway
Rat Paw Edema
High % Inhibition
[8]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Validation: This protocol ensures the isolation of the core scaffold with high purity.
Validation: Standardized method for verifying anticancer potential.
Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at
cells/well. Incubate for 24 hours.
Treatment: Add the pyrazole derivative dissolved in DMSO at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Maintain DMSO concentration < 0.1%.
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.
Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.
References
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. Available at: [Link]
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates. PMC. Available at: [Link]
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate. Available at: [Link]
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. Available at: [Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available at: [Link]
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles. Biomedical and Pharmacology Journal. Available at: [Link]
ethyl 5-methyl-4H-pyrazole-3-carboxylate melting point and physical state
This guide provides an in-depth technical analysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate (frequently referred to in synthesis contexts as the tautomeric ethyl 3-methylpyrazole-5-carboxylate). Note on Nomenclature (...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate (frequently referred to in synthesis contexts as the tautomeric ethyl 3-methylpyrazole-5-carboxylate).
Note on Nomenclature (4H vs. 1H): While the query specifies "4H-pyrazole," this species is a non-aromatic tautomer that is energetically unfavorable compared to the aromatic 1H-pyrazole system. In the solid state and standard conditions, the compound exists exclusively as the 1H-pyrazole . This guide focuses on the stable 1H form (CAS 4027-57-0), which is the relevant species for drug development and physical characterization.
[1][2]
Executive Summary
Ethyl 5-methyl-1H-pyrazole-3-carboxylate is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., ALK inhibitors like Lorlatinib) and heteroscorpionate ligands for organometallic catalysis. Its utility stems from the amphoteric nature of the pyrazole ring, which allows for selective N-alkylation and functionalization.
Primary Physical State: White to pale yellow crystalline solid.[3]
Melting Point: 80–84 °C (Standard Grade).[2][4][5]
Physicochemical Characterization
Melting Point and Phase Behavior
The melting point (MP) is the primary metric for purity assessment during synthesis. The presence of the non-aromatic 4H-tautomer is transient and does not isolate; however, regioisomeric impurities (N-alkylated byproducts) can significantly depress the MP.
Parameter
Specification
Context/Notes
Melting Point (Lit.)
80 – 84 °C
High-purity crystalline form (Sigma-Aldrich, 2025).
Melting Point (Obs.)
77 – 87 °C
Broader range indicates trace solvent (EtOH) or moisture.
Boiling Point
~299 °C
At 760 mmHg (Predicted). Decomposition likely precedes BP.
Physical State
Crystalline Solid
Monoclinic or triclinic lattice (typical for pyrazoles).
Appearance
White to off-white
Yellowing indicates oxidation or presence of azo-impurities.
pKa: ~10.5 (NH acidity). The compound is weakly acidic at the NH position, allowing deprotonation by bases like
or .
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is vital for predicting reactivity. The "4H" form mentioned in the topic is a high-energy intermediate. The stable forms are the 1H-tautomers, which exist in rapid equilibrium in solution but lock into a specific hydrogen-bonded network in the solid state.
Tautomeric Equilibrium Diagram
The following diagram illustrates the relationship between the theoretical 4H intermediate and the stable aromatic 1H tautomers.
Caption: The 1H-tautomers (A and B) are the dominant species. The 4H form is energetically prohibitive due to loss of aromaticity.
Synthesis & Purification Protocols
Core Synthesis Route (Knorr Pyrazole Synthesis)
The industrial standard for producing this compound involves the condensation of ethyl acetopyruvate (or its synthetic equivalent, ethyl 2,4-dioxovalerate) with hydrazine hydrate.
Reaction Scheme:
Experimental Protocol
Objective: Synthesis of 10g batch with >98% purity.
Step 3: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Step 4: Reflux for 1 hour to ensure complete cyclization.
Step 5: Concentrate in vacuo to remove ethanol.
Step 6 (Purification): The residue is often an oil that solidifies. Recrystallize from minimal hot Ethanol/Hexane (1:4) or Ethyl Acetate/Heptane.
Step 7 (Drying): Vacuum dry at 40°C for 6 hours.
Validation:
Target MP: 80–84 °C.
TLC:
(50% EtOAc/Hexane).
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the Knorr synthesis of the target ester.
Applications in Drug Development[3][9]
Kinase Inhibitor Scaffolds
This compound is a precursor for Lorlatinib (an ALK/ROS1 inhibitor) and other pyrazole-based kinase inhibitors. The ester group at position 3 serves as a handle for:
Amidation: Reaction with amines to form amide linkers.
Reduction: Conversion to alcohols for ether linkage formation.
Hydrolysis: Formation of the carboxylic acid for coupling.
Ligand Design (Heteroscorpionates)
In inorganic chemistry, the compound is hydrolyzed and decarboxylated or used directly to form "scorpionate" ligands (e.g., bis(pyrazolyl)methanes) which coordinate to metals like Zn(II) and Cd(II) for biomimetic catalysis.
Safety & Handling (SDS Highlights)
GHS Classification: Warning.
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C .
Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which leads to hydrolysis).
References
Sigma-Aldrich. (2025). Ethyl 5-methyl-1H-pyrazole-3-carboxylate Product Specification. Retrieved from
PubChem. (2025).[2][7][8] Ethyl 5-methyl-1H-pyrazole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from
Dewar, M. J. S., & King, F. E. (1945).[4] Sulphanilamides of some aminopyrazoles. Journal of the Chemical Society.[4] (Foundational synthesis reference).
Bloom Tech. (2024). Ethyl 3-methyl-1H-pyrazole-5-carboxylate Technical Data. Retrieved from
Santini, C., et al. (2004).[4] New N,N,O,O-functionalized heteroscorpionate ligands. Inorganic Chemistry Communications. (Application in ligand synthesis).
Technical Whitepaper: Safety, Handling, and Application Profiling of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Executive Summary & Chemical Identity In modern drug discovery and organic synthesis, pyrazole derivatives serve as privileged scaffolds, frequently appearing in kinase inhibitors, anti-inflammatory agents, and cannabino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In modern drug discovery and organic synthesis, pyrazole derivatives serve as privileged scaffolds, frequently appearing in kinase inhibitors, anti-inflammatory agents, and cannabinoid receptor antagonists. Ethyl 5-methyl-1H-pyrazole-3-carboxylate (CAS: 4027-57-0) is a highly versatile biochemical reagent and organic building block[1].
From a structural perspective, the compound features a pyrazole core with an ester moiety and a methyl group. Due to the annular tautomerism inherent in the unsubstituted 1H-pyrazole ring, this compound exists in rapid equilibrium with ethyl 3-methyl-1H-pyrazole-5-carboxylate in solution[2]. Understanding this tautomeric duality is critical for drug development professionals, as it directly impacts the interpretation of NMR spectra and dictates the regioselectivity during subsequent N-alkylation reactions.
Physicochemical Profiling
The physical and chemical properties of a compound dictate its handling requirements and its behavior in biological assays. The quantitative data for ethyl 5-methyl-1H-pyrazole-3-carboxylate is summarized below, synthesized from authoritative chemical databases and safety data sheets[3][4].
Table 1: Key Physicochemical Properties
Property
Value
Operational Implication
CAS Number
4027-57-0
Primary identifier for inventory and regulatory tracking.
Molecular Formula
C7H10N2O2
Determines stoichiometric calculations in synthesis.
Molecular Weight
154.17 g/mol
Low molecular weight; ideal fragment for drug design.
Physical State
Solid (White)
Prone to dust formation; requires careful mechanical handling.
Melting Point
80 – 84 °C
Stable solid at room temperature; easily handled on the bench.
Boiling Point
299.1 °C (at 760 mmHg)
Low volatility; inhalation risk is primarily via particulate dust.
Water Solubility
Low
Spillage is unlikely to penetrate soil easily; requires organic solvents (e.g., DMSO, DMF) for biological assay stock solutions.
Mechanistic Toxicology & Hazard Identification
While ethyl 5-methyl-1H-pyrazole-3-carboxylate is not classified as acutely toxic or carcinogenic, it is a recognized irritant. According to the 5[5], the compound triggers three primary Global Harmonized System (GHS) hazard classifications.
Table 2: GHS Hazard Classifications
Hazard Code
Description
Mechanistic Causality
H315
Causes skin irritation
The lipophilic ester allows partitioning into the stratum corneum, where the acidic pyrazole NH disrupts local lipid bilayers via hydrogen bonding, causing mild inflammation.
H319
Causes serious eye irritation
Direct contact with mucosal membranes leads to localized pH changes and osmotic stress, triggering immediate nociceptor response.
H335
May cause respiratory irritation
Inhalation of fine crystalline dust directly deposits the compound onto the respiratory epithelium, causing localized cellular irritation.
Causality in Toxicology: The compound lacks highly reactive electrophilic centers (such as acid chlorides or epoxides), which is why it is classified as an irritant (Category 2) rather than a corrosive agent (Category 1). However, its low water solubility means that simple aqueous flushing is insufficient for decontamination; lipophilic solvents or surfactants (soap) are required to effectively remove it from the skin[2].
Experimental Workflows & Synthetic Integration
A primary application of this reagent is its use as a precursor to synthesize 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid [1], a common intermediate in the development of targeted therapeutics.
Protocol: N-Benzylation and Saponification
This two-step protocol is designed as a self-validating system , ensuring that researchers can confirm the success of each step before proceeding.
Step 1: Regioselective N-Alkylation
Preparation: Dissolve 1.0 eq of ethyl 5-methyl-1H-pyrazole-3-carboxylate in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is chosen because its high dielectric constant stabilizes the transition state of the subsequent SN2 reaction.
Base Addition: Add 1.5 eq of Potassium Carbonate (K₂CO₃). Causality: A mild inorganic base is strictly required here; using a strong hydroxide base would prematurely hydrolyze the ethyl ester.
Alkylation: Dropwise add 1.1 eq of benzyl bromide and stir at 60 °C for 4 hours.
Validation Check: Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system. The starting material possesses a polar N-H bond, giving it a lower Rf. The disappearance of this spot and the emergence of a higher Rf spot validates the completion of the N-alkylation.
Step 2: Ester Hydrolysis (Saponification)
Solvent Exchange: Isolate the intermediate and redissolve in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Causality: Ethanol acts as a co-solvent to keep the lipophilic N-benzyl intermediate in solution while the aqueous hydroxide attacks the ester carbonyl.
Reflux: Heat the mixture to reflux for 2 hours.
Precipitation & Validation Check: Cool the reaction to 0 °C and slowly add 1M HCl. Validation: Use pH indicator paper to confirm the solution has reached pH < 3. This ensures the complete protonation of the carboxylate salt into the free carboxylic acid, which will precipitate as a white solid. Filter and dry.
Workflow for the synthesis of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid.
Safety Protocols & Spill Mitigation
Given the H335 (respiratory irritation) classification, handling the solid powder requires strict adherence to dust-mitigation strategies. According to the 2[2], the compound must be handled under a chemical fume hood with adequate exhaust ventilation.
Protocol: Solid Chemical Spill Mitigation
In the event of a benchtop spill, execute the following self-validating recovery protocol:
Isolation & PPE: Immediately halt work. Don nitrile gloves, safety goggles, and an N95 or equivalent particulate respirator.
Ventilation: Ensure local exhaust ventilation (fume hood) is operating at maximum capacity to capture any aerosolized particulates.
Mechanical Collection: Do not dry sweep with a stiff brush, as this generates airborne dust. Instead, use a slightly dampened inert absorbent pad (dampened with water or ethanol) to gently collect the solid. Causality: The moisture binds the fine powder into an agglomerate, neutralizing the inhalation hazard.
Containment: Transfer the collected material and the pads into an airtight, clearly labeled hazardous waste container[5].
Validation Check: Wash the affected surface with a soap and water solution. Visually inspect the surface under a bright light at a low angle to ensure no crystalline residue remains. The area is validated as clean only when it is completely dry and visually pristine.
Standard operating procedure and logical workflow for solid chemical spill mitigation.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (PubChem CID 77645): A Comprehensive Technical Guide on Synthesis, Tautomerism, and Pharmacophore Utility
Executive Summary
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (PubChem CID 77645) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and materials science[1]. Often appearing in literature and supplier catalogs under various tautomeric descriptors—such as ethyl 3-methyl-5-pyrazolecarboxylate or the misnomer 4H-pyrazole—this compound features a dynamic 1H/2H tautomerism intrinsic to the pyrazole core[1][2].
As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a highly reactive, programmable scaffold. Its bifunctional nature—possessing both a nucleophilic pyrazole nitrogen and an electrophilic ester group—makes it an ideal precursor for synthesizing complex pharmacophores. Today, derivatives of CID 77645 are at the cutting edge of drug discovery, serving as the structural foundation for novel antimicrobial agents[3] and groundbreaking soluble adenylyl cyclase (sAC) inhibitors[4][5].
Physicochemical Profiling
To ensure robust experimental design and predict pharmacokinetic behavior during early-stage drug development, understanding the physical and chemical parameters of CID 77645 is paramount. The table below consolidates its key quantitative data[1][6][7].
Mechanistic Synthesis: The Knorr Pyrazole Condensation
The most reliable and scalable method for synthesizing ethyl 5-methyl-1H-pyrazole-3-carboxylate is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (ethyl 2,4-dioxopentanoate) with hydrazine hydrate[8][9].
Causality in Experimental Design:
Temperature Control (0 °C): The initial nucleophilic attack of hydrazine on the highly electrophilic ketone is violently exothermic. Cooling the reaction prevents the formation of unwanted bis-hydrazones and thermal degradation of the dicarbonyl precursor[8].
Acid Catalysis (AcOH): While hydrazine is a strong nucleophile, adding a catalytic amount of glacial acetic acid activates the carbonyl carbon, accelerating imine formation and driving the subsequent cyclization forward[9].
Bicarbonate Quench: Neutralizing the reaction with saturated NaHCO₃ ensures the resulting pyrazole remains in its free-base form, maximizing its partitioning into the organic phase during extraction[9].
Self-Validating Experimental Protocol:
Initiation: Dissolve ethyl 2,4-dioxopentanoate (11.67 g, 73.79 mmol) in a solvent mixture of Ethanol/Glacial Acetic Acid (100:1 mL)[9].
Addition: Cool the flask to 0 °C using an ice bath. Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise over 15 minutes[8][9]. Validation: Observe a slight color change and monitor the exotherm; the internal temperature must not exceed 5 °C.
Cyclization: Remove the ice bath and stir the reaction mixture at room temperature for 15 hours[9]. Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The starting material spot (UV active) should be completely consumed.
Quenching & Extraction: Pour the mixture into 50 mL of distilled water. Add saturated aqueous NaHCO₃ (5 mL) until CO₂ gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL)[9].
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid (approx. 74-97% yield)[8][9].
Experimental workflow for the Knorr synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Pharmacophore Utility & Structural Biology
The pyrazole ring of CID 77645 is a privileged scaffold in drug discovery. Its ability to participate in hydrogen bonding (both as a donor and acceptor) and its resistance to metabolic degradation make it highly desirable for modulating biological targets[10].
1. Soluble Adenylyl Cyclase (sAC) Inhibitors
Recent breakthroughs have utilized ethyl 5-methyl-1H-pyrazole-3-carboxylate as a core building block for soluble adenylyl cyclase (sAC) inhibitors[4][5]. By functionalizing the ester group and the pyrazole nitrogen, researchers have developed potent inhibitors that block the conversion of ATP to cyclic AMP (cAMP) by sAC[4]. Because sAC-dependent cAMP production is essential for sperm motility and capacitation, these pyrazole-derived inhibitors are currently at the forefront of non-hormonal, on-demand male contraceptive development[4][5]. Furthermore, sAC inhibition is being investigated for treating ocular hypotony and liver diseases like NASH[4].
Mechanism of action for CID 77645-derived sAC inhibitors in male contraception.
2. Antimicrobial 1,2,4-Triazole Hybrids
Through hydrazinolysis of the ester group, CID 77645 can be converted into a pyrazole-carbohydrazide. Subsequent reaction with phenyl isothiocyanate and alkaline cyclization yields 1,2,4-triazole-pyrazole hybrids[3]. The presence of two different azaheterocycles in one molecular structure exhibits synergistic antimicrobial and antifungal properties by disrupting fungal cell wall synthesis and bacterial metabolic pathways[3].
References
PubChem (2025). Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645. National Center for Biotechnology Information.[Link]
CAS Common Chemistry (2025). 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester. American Chemical Society.[Link]
Current issues in pharmacy and medicine (2019). Synthesis, structure and properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides.[Link]
Google Patents (2024). US20240239774A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof.
Google Patents (2022). WO2022232259A1 - Soluble adenylyl cyclase (sac) inhibitors and uses thereof.
The Tautomeric Paradox: Navigating Ethyl 3-Methyl vs. 5-Methyl Pyrazole Carboxylate
The technical guide follows below. Executive Summary In the catalog of heterocyclic building blocks, Ethyl 5-methyl-1H-pyrazole-3-carboxylate and Ethyl 3-methyl-1H-pyrazole-5-carboxylate often appear as distinct entries...
Author: BenchChem Technical Support Team. Date: March 2026
The technical guide follows below.
Executive Summary
In the catalog of heterocyclic building blocks, Ethyl 5-methyl-1H-pyrazole-3-carboxylate and Ethyl 3-methyl-1H-pyrazole-5-carboxylate often appear as distinct entries or confusing synonyms. For the drug development professional, understanding the relationship between these two names is critical not just for procurement, but for designing robust synthetic routes.
The Core Reality: In solution, these two structures are annular tautomers of the same chemical entity (CAS: 4027-57-0). They exist in rapid equilibrium via proton transfer between the pyrazole nitrogens.
The Practical Consequence: The "difference" manifests only when the symmetry is broken—specifically during crystallization (solid-state packing) or
-functionalization (alkylation/arylation). This guide dissects the tautomeric equilibrium, provides protocols for synthesis, and details the regiochemical rules necessary to selectively target the 1,3- or 1,5-isomer in downstream chemistry.
Part 1: The Structural Identity Crisis
Annular Tautomerism
The pyrazole ring contains two nitrogen atoms: a pyrrole-like
(protonated) and a pyridine-like (unprotonated). In unsubstituted pyrazoles (-H), the proton hops rapidly between positions 1 and 2.
Tautomer A (3-methyl-5-carboxylate): The hydrogen is on the nitrogen adjacent to the carboxylate.
Tautomer B (5-methyl-3-carboxylate): The hydrogen is on the nitrogen adjacent to the methyl group.
While distinct in a static snapshot, in solution (CDCl
or DMSO-), they average to a single species unless cooled to extremely low temperatures.
Visualization of the Equilibrium
The following diagram illustrates the proton shift (
-shift) that interconverts the two forms.
Figure 1: Annular tautomerism of the pyrazole core. In solution, these species are chemically equivalent.
Solid-State Preference (X-Ray Crystallography)
While dynamic in solution, the molecule must choose a fixed form to crystallize. X-ray diffraction studies reveal that the T3 tautomer (Ethyl 5-methyl-1H-pyrazole-3-carboxylate) is often the preferred solid-state form.
Mechanism: This preference is driven by intermolecular hydrogen bonding. The pyrazole N-H acts as a donor to the carbonyl oxygen of the ester in a neighboring molecule, forming stable dimers or chains [1].
Implication: A bottle labeled "Ethyl 3-methyl..." may actually contain crystals of the "5-methyl" tautomer, but this distinction vanishes the moment it is dissolved.
Part 2: Reactivity & Regiocontrol (The "Real" Difference)
The most critical aspect for researchers is
-alkylation . When you react this substrate with an electrophile (R-X), the tautomeric equilibrium is frozen, yielding two distinct, non-interconvertible isomers.
The Regioselectivity Challenge
Reaction with an alkyl halide (e.g., MeI, EtBr) typically yields a mixture of:
1,3-Isomer:
-alkylated next to the Methyl group.
1,5-Isomer:
-alkylated next to the Ester group.
Steric vs. Electronic Control:
Sterics: The ester group is bulkier than the methyl group. Steric hindrance usually disfavors attack at the nitrogen adjacent to the ester.
Electronics: The lone pair on the nitrogen adjacent to the methyl group is more nucleophilic (methyl is electron-donating; ester is electron-withdrawing).
Result: Under standard basic conditions (
/Acetone), the 1,3-isomer (Ethyl 1-alkyl-3-methylpyrazole-5-carboxylate) is often the major product, but mixtures are common.
Distinguishing Isomers via NMR
Once alkylated, the isomers are fixed. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to identify them.
Feature
1,5-Isomer (-alkyl adjacent to Methyl)
1,3-Isomer (-alkyl adjacent to Ester)
Structure
N-R is close to C-Me
N-R is close to C-COOEt
1H NMR NOE
Strong NOE between -Alkyl protons and C-Methyl protons.
No NOE between -Alkyl and C-Methyl. NOE between -Alkyl and Ester protons.
C-Me Shift
Often shielded (upfield) due to N-substituent.
Typical aromatic methyl shift.
Part 3: Synthesis of the Core Scaffold
The synthesis of the parent tautomeric mixture is a classic application of the Knorr Pyrazole Synthesis .
Synthetic Pathway
The reaction involves the condensation of Ethyl Acetylpyruvate (2,4-dioxopentanoate) with Hydrazine Hydrate .
Figure 2: Knorr synthesis workflow. The reaction is highly exothermic and regioconvergent.
Part 4: Experimental Protocols
Synthesis of Ethyl 3(5)-Methylpyrazole-5(3)-Carboxylate
Reference Standard: Adapted from ChemicalBook & Vogel's Textbook of Practical Organic Chemistry [2].
Reagents:
Ethyl 2,4-dioxovalerate (Ethyl acetylpyruvate): 20.0 g (126 mmol)
Hydrazine hydrate (80%): 6.96 g (139 mmol)
Ethanol (Absolute): 400 mL
Procedure:
Setup: Charge a 1L round-bottom flask with Ethyl 2,4-dioxovalerate and Ethanol. Cool to 0°C using an ice-salt bath.
Addition: Add Hydrazine hydrate dropwise over 30 minutes. Caution: Exothermic. Maintain internal temperature < 10°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour. Monitor by TLC (50% EtOAc/Hexane).
Workup: Concentrate the solvent under reduced pressure (Rotavap).
Isolation: The residue typically solidifies. Recrystallize from minimal hot ethanol or ethyl acetate/hexane.
Yield: ~19 g (97%). White crystalline solid.
QC: Verify by 1H NMR (CDCl3). Look for broad NH peak >10 ppm and loss of dicarbonyl signals.
Purification (Critical): The two isomers have different Rf values.
Isomer A (1,3-dimethyl-5-carboxylate): Typically less polar (higher Rf).
Isomer B (1,5-dimethyl-3-carboxylate): Typically more polar (lower Rf).
Separate via Flash Column Chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Part 5: Data Summary & Comparison
The following table summarizes the properties of the parent tautomer versus its fixed derivatives.
Property
Parent (NH)
N-Methyl Isomer 1 (1,3)
N-Methyl Isomer 2 (1,5)
CAS
4027-57-0
10250-47-2
33096-79-6
State (RT)
Solid (Tautomeric Mix)
Liquid/Low-melt Solid
Liquid/Solid
Major Product
N/A
usually Major (Steric pref.)
usually Minor
Key NMR Signal
NH (Broad, >10ppm)
N-Me (~4.0 ppm)
N-Me (~3.9 ppm)
NOE Signal
N/A (Fast exchange)
N-Me Ester (Strong)
N-Me C-Me (Strong)
References
Crystal Structure Analysis: Foces-Foces, C., et al. "Tautomerism in pyrazoles: The crystal and molecular structure of ethyl 5-methylpyrazole-3-carboxylate." Journal of Chemical Crystallography, vol. 24, 1994.
Synthesis of Ethyl 5-Methyl-4H-Pyrazole-3-Carboxylate from Diethyl Oxalate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed protocol and scientific rationale for the synthesis of ethyl 5-methyl-4H-pyrazole-3-carboxylate, a valuable scaffold in medic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol and scientific rationale for the synthesis of ethyl 5-methyl-4H-pyrazole-3-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis is a two-step process commencing with a Claisen condensation of diethyl oxalate and acetone, followed by a Knorr pyrazole synthesis with hydrazine. This document offers in-depth explanations of the underlying chemical principles, step-by-step procedures, and expected outcomes to empower researchers in their synthetic endeavors.
Introduction
Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities. Ethyl 5-methyl-4H-pyrazole-3-carboxylate, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation from readily available starting materials like diethyl oxalate and acetone makes it an attractive target for both academic and industrial research. This protocol details a reliable and efficient method for its synthesis.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages:
Claisen Condensation: Diethyl oxalate reacts with acetone in the presence of a strong base, typically sodium ethoxide, to form the intermediate ethyl 2,4-dioxopentanoate.
Knorr Pyrazole Synthesis: The resulting dicarbonyl compound undergoes a cyclocondensation reaction with hydrazine to yield the final product, ethyl 5-methyl-4H-pyrazole-3-carboxylate.[1][2]
Mechanistic Insights
Part 1: The Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[3][4] In this synthesis, acetone acts as the nucleophile after deprotonation by sodium ethoxide to form an enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[5][6] The subsequent loss of an ethoxide ion drives the reaction forward, yielding the β-keto ester, ethyl 2,4-dioxopentanoate.[4]
A critical aspect of the Claisen condensation is the use of a full equivalent of base.[4] This is because the resulting β-keto ester is more acidic than the starting alcohol (ethanol), and the reaction is driven to completion by the deprotonation of the product to form a resonance-stabilized enolate.[3][4] An acidic workup is then required to protonate this enolate and isolate the final product.
Part 2: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.[1][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate.[8][9] In this specific synthesis, one of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of ethyl 2,4-dioxopentanoate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. Dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring.[1][10]
The regioselectivity of the Knorr synthesis can sometimes be a concern with unsymmetrical 1,3-dicarbonyl compounds.[1] However, in the case of ethyl 2,4-dioxopentanoate and unsubstituted hydrazine, the reaction generally proceeds to give the desired ethyl 5-methyl-4H-pyrazole-3-carboxylate as the major product.
Experimental Protocols
Materials and Reagents
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Notes
Diethyl Oxalate
C6H10O4
146.14
14.6 g (0.1 mol)
Corrosive, handle with care.
Acetone
C3H6O
58.08
5.8 g (0.1 mol)
Flammable.
Sodium Metal
Na
22.99
2.3 g (0.1 mol)
Highly reactive, handle with extreme care.
Absolute Ethanol
C2H5OH
46.07
50 mL
Dry solvent is crucial.
Diethyl Ether (anhydrous)
(C2H5)2O
74.12
100 mL
Flammable, peroxide formation risk.
Hydrazine Hydrate (80%)
N2H4·H2O
50.06
6.25 g (0.1 mol)
Toxic and corrosive, handle in a fume hood.
Glacial Acetic Acid
CH3COOH
60.05
50 mL
Corrosive.
Hydrochloric Acid (conc.)
HCl
36.46
As needed for workup
Corrosive.
Sodium Bicarbonate (sat. aq.)
NaHCO3
84.01
As needed for workup
Brine (sat. aq. NaCl)
NaCl
58.44
As needed for workup
Anhydrous Sodium Sulfate
Na2SO4
142.04
As needed for drying
Ethyl Acetate
C4H8O2
88.11
For extraction
Flammable.
Hexanes
C6H14
86.18
For recrystallization
Flammable.
Step-by-Step Procedure
Part 1: Synthesis of Ethyl 2,4-dioxopentanoate (Claisen Condensation)
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add 2.3 g (0.1 mol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.
Addition of Reactants: Slowly add a mixture of 14.6 g (0.1 mol) of diethyl oxalate and 5.8 g (0.1 mol) of acetone dropwise from the dropping funnel to the stirred sodium ethoxide solution over a period of 30 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A precipitate will form.
Work-up: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is acidic (check with litmus paper).
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude ethyl 2,4-dioxopentanoate as an oil. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of Ethyl 5-Methyl-4H-pyrazole-3-carboxylate (Knorr Pyrazole Synthesis)
Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2,4-dioxopentanoate from the previous step in 50 mL of glacial acetic acid.
Addition of Hydrazine: Slowly add 6.25 g (0.1 mol) of 80% hydrazine hydrate to the stirred solution. The reaction is exothermic.
Reaction: Heat the reaction mixture to reflux for 2 hours.
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. A solid precipitate should form.
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure ethyl 5-methyl-4H-pyrazole-3-carboxylate as a white solid.
Characterization: The final product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizing the Workflow
Caption: Workflow for the synthesis of ethyl 5-methyl-4H-pyrazole-3-carboxylate.
Chemical Transformation Diagram
Caption: Chemical structures involved in the two-step synthesis.
Safety and Handling
Sodium metal is highly reactive with water and alcohols. It should be handled under an inert atmosphere and away from any sources of moisture.
Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Diethyl oxalate and glacial acetic acid are corrosive. Avoid contact with skin and eyes.
Organic solvents such as diethyl ether, ethanol, ethyl acetate, and hexanes are flammable. Work in a well-ventilated area away from open flames or sparks.
Concluding Remarks
This guide provides a comprehensive and scientifically grounded protocol for the synthesis of ethyl 5-methyl-4H-pyrazole-3-carboxylate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can confidently and efficiently prepare this important heterocyclic building block for a variety of applications in drug discovery and development.
References
Benchchem. Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.
J&K Scientific LLC. Knorr Pyrazole Synthesis. Published February 23, 2021.
Name-Reaction.com. Knorr pyrazole synthesis.
Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
YouTube. synthesis of pyrazoles. Published January 19, 2019.
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Published September 5, 2023.
Crossed Claisen ester condensations between two different esters. Published July 1, 2025.
Google Patents. CS216930B2 - Method of preparation of the pyrazoles.
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Published August 16, 2024.
RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Published September 12, 2022.
Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. Updated March 17, 2025.
Crossed Claisen Condensations.
Chemistry LibreTexts. 19.06: Carboxylic Derivatives - The Claisen Condensation. Updated June 5, 2019.
PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Published March 26, 2018.
ResearchGate. One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate | Request PDF. Published February 7, 2026.
Benchchem. Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis.
Sciencemadness Wiki. Wolff–Kishner reduction. Updated May 20, 2018.
SciELO. Reaction of hydrazine hydrate with oxalic acid.
PMC. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Published December 24, 2025.
Application Note: Precision Synthesis of Ethyl 3-Methylpyrazole-5-Carboxylate
Abstract This application note details the optimized protocol for synthesizing ethyl 3-methylpyrazole-5-carboxylate via the cyclocondensation of ethyl acetylpyruvate (ethyl 2,4-dioxovalerate) with hydrazine hydrate. This...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the optimized protocol for synthesizing ethyl 3-methylpyrazole-5-carboxylate via the cyclocondensation of ethyl acetylpyruvate (ethyl 2,4-dioxovalerate) with hydrazine hydrate. This reaction exploits the 1,3-bis-electrophilic character of the
-diketo ester to form a stable pyrazole scaffold. The protocol emphasizes safety (handling hydrazine), regiochemical outcomes, and high-purity isolation techniques suitable for downstream pharmaceutical applications, such as the synthesis of kinase inhibitors or COX-2 ligands.
Introduction & Mechanistic Rationale
The Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The synthesis described here follows the Knorr Pyrazole Synthesis paradigm. The starting material, ethyl acetylpyruvate (Ethyl 2,4-dioxovalerate), possesses three carbonyl centers:
C1 (Ester): Low electrophilicity.
C2 (Ketone,
-to-ester): High electrophilicity due to proximity to the electron-withdrawing ester.
C4 (Ketone, Methyl): Moderate electrophilicity.
Hydrazine (
) acts as a bis-nucleophile. The reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration.[1]
Regioselectivity & Tautomerism
When using unsubstituted hydrazine, the product exists as a tautomeric pair: ethyl 3-methyl-1H-pyrazole-5-carboxylate and ethyl 5-methyl-1H-pyrazole-3-carboxylate . In solution, these rapidly interconvert via proton transfer on the nitrogen. For simplicity, and consistent with IUPAC conventions for the solid state where hydrogen bonding networks stabilize specific forms, this guide refers to the product as the 3-methyl-5-carboxylate isomer.
Reaction Pathway Diagram
The following diagram illustrates the stepwise mechanism: nucleophilic attack, hydrazone formation, cyclization, and aromatization.
Figure 1: Mechanistic pathway for the condensation of hydrazine with ethyl acetylpyruvate.
Add the hydrazine solution dropwise over 20–30 minutes.
Observation: The solution may turn slightly yellow or cloudy. Ensure temperature stays <10 °C.
Once addition is complete, remove the ice bath.
Allow the reaction to stir at Room Temperature (20–25 °C) for 2–4 hours.
Monitoring: Check by TLC (Eluent: 50% EtOAc/Hexanes). Product typically appears as a UV-active spot at lower
than the starting ester.
Step 3: Workup & Isolation
Concentration: Remove approximately 70-80% of the ethanol under reduced pressure (Rotovap, 40 °C).
Precipitation: Pour the concentrated residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.
Filtration: Collect the solid by vacuum filtration.[1] Wash the cake with cold water (
) and cold hexanes ().
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.
Method B: Extraction (If Oil Forms)
If the product does not precipitate (common on small scales or with impurities):
After Step 2, evaporate ethanol completely.
Resuspend residue in Ethyl Acetate (50 mL) and Water (50 mL).
Separate layers.[10] Extract aqueous layer with EtOAc (
Diagnostic singlet at 6.60 ppm confirms pyrazole ring formation.
MS (ESI)
155.1
Molecular ion peak.
Troubleshooting & Optimization
Workflow Diagram
Figure 2: Decision tree for workup procedures.
Common Issues
Regioisomers: While unsubstituted hydrazine yields tautomers that are effectively identical in solution, using Methylhydrazine or Phenylhydrazine will produce distinct regioisomers (e.g., 1,3-dimethyl vs 1,5-dimethyl). This protocol is specific to unsubstituted hydrazine.
Azine Formation: If hydrazine is added too slowly at high temperatures, the hydrazine can react with two equivalents of the diketone (forming an azine). Solution: Ensure hydrazine is in slight excess and added at 0°C.
Hydrolysis: The ester group can hydrolyze if the reaction is left too long in basic media (excess hydrazine acts as a base) or if heated with water. Solution: Quench and work up immediately after TLC indicates consumption of starting material.[2]
Strategic Utilization of Ethyl 5-methyl-4H-pyrazole-3-carboxylate in Drug Discovery
[1] Abstract Ethyl 5-methyl-4H-pyrazole-3-carboxylate is a pivotal intermediate in the synthesis of bioactive pyrazoles, including PDE5 inhibitors (e.g., Sildenafil analogs), COX-2 inhibitors, and fused heterocyclic syst...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
Ethyl 5-methyl-4H-pyrazole-3-carboxylate is a pivotal intermediate in the synthesis of bioactive pyrazoles, including PDE5 inhibitors (e.g., Sildenafil analogs), COX-2 inhibitors, and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[1] This guide addresses the critical challenge of regioselectivity inherent to this scaffold. Due to annular tautomerism, N-alkylation of this intermediate often yields isomeric mixtures.[1] We present high-fidelity protocols for controlling regiochemistry, distinguishing between de novo cyclization strategies and post-synthetic alkylation, and detail its transformation into downstream pharmacophores.
Chemical Identity & Tautomerism
Understanding the dynamic structure of this intermediate is a prerequisite for successful derivatization.[2]
The Tautomerism Challenge:
In solution, the proton oscillates between N1 and N2.[1] The position of the proton dictates the nucleophilicity of the nitrogen atoms.[3]
Form A (3-Ester): Proton at N1 (adjacent to Methyl).[2] N2 (adjacent to Ester) has the lone pair.[2]
Form B (5-Ester): Proton at N1 (adjacent to Ester).[2] N2 (adjacent to Methyl) has the lone pair.[2]
Expert Insight: Under basic alkylation conditions (e.g.,
), the reaction does not proceed simply through the neutral tautomer but via the pyrazolate anion .[1] The regioselectivity is then governed by the interplay of steric hindrance and lone-pair availability .[3]
Strategic Utility in Drug Design
Regioselectivity Logic
When alkylating the pyrazolate anion, two products are possible:
1-Alkyl-5-methyl-3-carboxylate (Major): Alkylation occurs at the nitrogen distal to the ester. This is generally favored because the nitrogen adjacent to the electron-withdrawing ester group is less nucleophilic (electronic effect) and the ester group exerts greater steric shielding than the methyl group (steric effect).
1-Alkyl-3-methyl-5-carboxylate (Minor/Target): Alkylation occurs adjacent to the ester. This isomer is structurally analogous to the core of Sildenafil (Viagra) and Vardenafil , where the N-methyl group sits adjacent to the carboxylate (which becomes the pyrimidinone ring).
Critical Decision Point:
If your target requires the 1,5-dimethyl pattern (Major alkylation product), use Protocol A (Direct Alkylation).[1][2]
If your target requires the 1-methyl-5-carboxylate pattern (Sildenafil-like), do not alkylate . Instead, use Protocol B (Regioselective Cyclization) using a substituted hydrazine.[1]
Bioactive Applications[3][6][7][8][9][10]
PDE5 Inhibitors: The scaffold mimics the guanine base of cGMP.[3]
Pyrazolo[1,5-a]pyrimidines: Condensation of the amino-pyrazole derivative (obtained via Curtius rearrangement or nitration/reduction) with 1,3-dicarbonyls yields fused systems acting as ATP-competitive kinase inhibitors.
Agrochemicals: Tolfenpyrad analogs utilize the pyrazole-5-carboxamide motif.[3]
Visualizing the Reaction Pathways[1]
The following diagram illustrates the divergent pathways for synthesizing specific regioisomers.
Caption: Divergent synthesis pathways. Direct alkylation of the scaffold favors the 1,5-dimethyl isomer (green), while accessing the 1,3-dimethyl-5-carboxylate isomer (red) requires de novo cyclization with methylhydrazine.[1]
Detailed Experimental Protocols
Protocol A: Diversity-Oriented N-Alkylation
Use this protocol when generating a library of 1-substituted pyrazoles where the R-group varies.[3]
Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine.[1] Dry over
Purification: Flash column chromatography is mandatory to separate regioisomers.
Major Isomer (1-R-5-Me-3-COOEt): Typically elutes first (less polar).
Minor Isomer (1-R-3-Me-5-COOEt): Typically elutes second.
Validation: Confirm regiochemistry using NOESY NMR. The Major isomer will show an NOE correlation between the N-Alkyl protons and the C-Methyl protons.[3] The Minor isomer will show NOE between N-Alkyl and the Ester ethyl group.[3]
Protocol B: Hydrolysis to Pyrazole-3-carboxylic Acid
Use this protocol to activate the scaffold for amide coupling.[3]
Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The carboxylic acid often precipitates as a white solid.
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc.[1]
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Regioselectivity
Small difference in steric bulk between Methyl and Ester.[3][2]
Switch to Protocol B (Cyclization) if a specific isomer is needed.[1] For alkylation, try using a bulkier base (e.g., NaOtBu) or lower temperature (-20°C).[1]
N-Dialkylation
Use of excess alkylating agent or quaternary salt formation.[2]
Strictly limit R-X to 1.1–1.2 equivalents.
Poor Solubility
The NH-pyrazole is polar.
Use DMF or DMSO. Do not use non-polar solvents like Toluene for the nucleophilic substitution step.
Disclaimer: This protocol is for research purposes only. All chemical handling must be performed by qualified personnel in a fume hood with appropriate PPE.
Application Note & Protocols: Strategic Use of Ethyl 5-Methyl-1H-Pyrazole-3-Carboxylate in Suzuki-Miyaura Cross-Coupling Reactions
Prepared by: Senior Application Scientist, Gemini Division Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, present in numerous commercialized drugs and bioactive compo...
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, present in numerous commercialized drugs and bioactive compounds.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the strategic utilization of ethyl 5-methyl-1H-pyrazole-3-carboxylate, a readily available building block, in Suzuki coupling reactions.[5] As this substrate is not directly reactive, we first detail a necessary pre-functionalization step to install a leaving group (iodide) at the C4 position. Subsequently, we provide robust, field-proven protocols for both conventional and microwave-assisted Suzuki coupling, explaining the critical role of each reaction parameter to empower researchers in drug development and synthetic chemistry to successfully synthesize novel 4-aryl-pyrazole derivatives.
Introduction: The Strategic Imperative for Pyrazole Functionalization
Pyrazoles and their derivatives are privileged heterocyclic motifs due to their wide-ranging biological activities.[1][6] The ability to precisely install aryl or heteroaryl substituents onto the pyrazole core is a key strategy for modulating the pharmacological properties of lead compounds. While the Suzuki-Miyaura reaction is the tool of choice for this transformation, its application is contingent on the presence of a suitable leaving group, such as a halide or triflate, on one of the coupling partners.
The target starting material, ethyl 5-methyl-1H-pyrazole-3-carboxylate, lacks such a group. Therefore, a direct Suzuki coupling is not feasible. This guide addresses this by presenting a two-stage strategy:
Activation via Halogenation: Introduction of an iodine atom at the C4 position of the pyrazole ring. This is a critical activating step that transforms the inert scaffold into a viable substrate for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Cross-Coupling: Coupling of the resulting 4-iodo-pyrazole with a diverse range of boronic acids to generate the desired 4-aryl-5-methyl-1H-pyrazole-3-carboxylate derivatives.
This approach provides a reliable and versatile pathway from a simple pyrazole building block to highly functionalized molecules of significant interest in pharmaceutical and materials science research.[3][7]
Overall Experimental Workflow
The logical flow from the starting material to the final coupled product involves a distinct activation step followed by the cross-coupling reaction. This workflow ensures the pyrazole core is properly prepared for efficient C-C bond formation.
Caption: High-level workflow for the synthesis of 4-aryl-pyrazoles.
Protocol I: C4-Iodination of Ethyl 5-Methyl-1H-Pyrazole-3-Carboxylate
Principle: Before Suzuki coupling can occur, the C4 position of the pyrazole must be activated. This protocol utilizes iodine and an oxidizing agent (e.g., iodic acid or nitric acid) in an acidic medium to achieve regioselective electrophilic iodination at the electron-rich C4 position. The ester group at C3 is a deactivating group, which helps direct the substitution away from the C5 position, which is already substituted with a methyl group.
Materials:
Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Iodine (I₂)
Iodic acid (HIO₃) or Nitric Acid (HNO₃)
Glacial Acetic Acid
Ethanol
Sodium thiosulfate solution (10% w/v)
Saturated sodium bicarbonate solution
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Standard glassware for workup and purification
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in glacial acetic acid.
Reagent Addition: Add iodine (I₂, ~0.5 equivalents) and iodic acid (HIO₃, ~0.4 equivalents) to the solution.
Heating: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).
Quenching: Cool the mixture to room temperature and pour it slowly into a beaker containing ice water.
Neutralization & Workup: Add 10% sodium thiosulfate solution dropwise until the dark iodine color disappears. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate.
Mechanism Overview: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[8] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-determining step.[8]
Transmetalation: The boronic acid is activated by a base to form a boronate species. This species then transfers its organic group (aryl or heteroaryl) to the Pd(II) complex, displacing the iodide.[4]
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conventional Heating Protocol
Principle: This protocol uses standard laboratory heating equipment and is widely applicable. The choice of catalyst, ligand, base, and solvent is critical for success and depends on the reactivity of the specific arylboronic acid used.
Materials & Reagents:
Component
Example
Molar Eq.
Rationale & Causality
Halo-Pyrazole
Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
1.0
The electrophilic partner in the coupling. Iodides are more reactive than bromides or chlorides.
Boronic Acid
Phenylboronic acid, 4-methoxyphenylboronic acid
1.2 - 1.5
The nucleophilic partner. A slight excess is used to drive the reaction to completion.
Palladium Catalyst
Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand
0.02 - 0.05
The heart of the reaction. Pd(PPh₃)₄ can be used directly. For more challenging couplings, a combination of a simple Pd source (Pd(OAc)₂) and a specialized ligand (e.g., XPhos, SPhos) is more effective.[9][10]
Base
Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
2.0 - 3.0
Activates the boronic acid for transmetalation. The choice depends on substrate sensitivity; Cs₂CO₃ is stronger and often used for less reactive partners.[1]
Solvent System
1,4-Dioxane/H₂O (4:1), DME/H₂O (4:1)
-
A mixed aqueous system is required to dissolve both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Methodology:
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) via syringe.
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-pyrazole.
Microwave-Assisted Protocol
Principle: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[1][12] This often leads to higher yields and cleaner reaction profiles.
Materials & Reagents:
Same as conventional protocol, but a dedicated microwave reaction vial is required.
Solvents with high dielectric constants (e.g., DMF, EtOH/H₂O) are particularly effective.[13]
Step-by-Step Methodology:
Reaction Setup: In a 10 mL microwave vial, combine ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate (0.5 mmol), the arylboronic acid (0.6 mmol), the base (e.g., Cs₂CO₃, 1.25 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).[1]
Solvent Addition: Add the solvent system (e.g., 4 mL of DME/H₂O 5:2) and a magnetic stir bar.[1]
Sealing: Securely cap the vial.
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 90-120 °C for 5-20 minutes.[1][13]
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work up and purify the product as described in the conventional protocol (steps 6-8).[9]
Data Summary and Optimization
The selection of reaction conditions is crucial for achieving high yields in Suzuki coupling. The following table provides a reference based on literature for analogous 4-halopyrazole systems, which can be used as a starting point for optimization.
Low Yield: Consider a more active catalyst system (e.g., Pd(OAc)₂ with an electron-rich biarylphosphine ligand like XPhos), a stronger base (Cs₂CO₃ or K₃PO₄), or higher temperatures. Ensure the reaction is fully deoxygenated.
Homocoupling of Boronic Acid: This side reaction can occur at high temperatures. Running the reaction at a lower temperature for a longer time or using a slight excess of the halo-pyrazole can mitigate this.
Dehalogenation of Starting Material: This suggests the presence of protic impurities or issues with the catalyst system. Ensure all reagents and solvents are dry and the inert atmosphere is maintained.
Conclusion
The successful application of ethyl 5-methyl-1H-pyrazole-3-carboxylate in Suzuki-Miyaura cross-coupling hinges on a strategic pre-functionalization to install a halide at the C4 position. Once activated, the resulting 4-iodo-pyrazole serves as a versatile substrate for coupling with a wide array of boronic acids. By carefully selecting the catalyst, base, and solvent system, and by choosing between conventional heating and microwave-assisted protocols, researchers can efficiently generate libraries of novel 4-aryl-pyrazole compounds, accelerating discovery programs in pharmaceuticals and materials science.
References
Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709.
Karádi, G., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
Cheng, H., Wu, Q. Y., Han, F., & Yang, G. F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
Barder, T. E., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
Al-Masri, O. A., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
Deraedt, C., et al. (2014). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. [Link]
Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188-4190. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
Xu, G., et al. (2021). Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates. Organic Letters. [Link]
Li, J. J. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ScienceDirect. [Link]
Cant, A. A., & Lennox, A. J. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]
Pratik, M., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
Application Note & Protocol: Efficient Saponification of Ethyl 5-Methylpyrazole-3-carboxylate
Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery 5-Methyl-1H-pyrazole-3-carboxylic acid is a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery
5-Methyl-1H-pyrazole-3-carboxylic acid is a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1] Pyrazole scaffolds are privileged structures, appearing in a wide array of pharmacologically active compounds, valued for their metabolic stability and versatile binding properties. The carboxylic acid moiety, in particular, serves as a versatile synthetic handle for the construction of amides, esters, and other functional groups essential for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]
This application note provides a comprehensive, field-proven protocol for the hydrolysis of ethyl 5-methylpyrazole-3-carboxylate to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and troubleshooting.
Reaction Principle: The Irreversibility of Saponification
The conversion of an ester to a carboxylic acid can be achieved through either acid- or base-catalyzed hydrolysis.[3] While acid-catalyzed hydrolysis is a reversible equilibrium process, often requiring a large excess of water to drive the reaction forward, base-catalyzed hydrolysis, or saponification, is the preferred method for its high efficiency and irreversible nature.[4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key to its irreversibility lies in the final step: a highly favorable acid-base reaction. The carboxylic acid formed is immediately deprotonated by the alkoxide generated in the reaction, forming a resonance-stabilized carboxylate salt.[6] This deprotonation step effectively removes the carboxylic acid from the equilibrium, driving the reaction to completion.[7] Subsequent acidification of the reaction mixture in a separate workup step protonates the carboxylate salt to yield the final carboxylic acid product.[5][6]
Reaction Mechanism
The base-catalyzed hydrolysis of ethyl 5-methylpyrazole-3-carboxylate follows a well-established two-stage mechanism:
Nucleophilic Addition-Elimination: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.[6] This intermediate then collapses, reforming the carbonyl double bond and expelling an ethoxide ion (⁻OEt) as the leaving group.
Irreversible Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically downhill and renders the entire process irreversible under basic conditions.[7][8]
The Strategic Use of Ethyl Esters in the Synthesis of Pyrazole-Based Anti-Inflammatory Agents: An Application and Protocol Guide
Introduction: The Pyrazole Scaffold in Inflammation and the Role of Ethyl Esters The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazole Scaffold in Inflammation and the Role of Ethyl Esters
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives are renowned for a wide spectrum of pharmacological activities, most notably as potent anti-inflammatory agents. The clinical success of drugs like celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has cemented the pyrazole scaffold as a "privileged structure" in the design of next-generation non-steroidal anti-inflammatory drugs (NSAIDs). These agents offer a more targeted approach to inflammation modulation, often with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.
At the heart of many efficient synthetic routes to these vital therapeutic agents lies a versatile class of reagents: ethyl esters. Ethyl esters, such as ethyl acetoacetate and ethyl trifluoroacetate, serve as foundational building blocks. Their inherent reactivity, particularly the electrophilicity of the carbonyl carbon and the acidity of α-protons, makes them ideal substrates for the condensation reactions that form the pyrazole core. This guide provides an in-depth exploration of the synthesis of pyrazole-based anti-inflammatory agents, focusing on the strategic application of ethyl esters. It offers detailed protocols, mechanistic insights, and characterization guidelines for researchers, scientists, and drug development professionals.
Core Synthetic Principles: The Knorr Pyrazole Synthesis and Claisen Condensation
The construction of the pyrazole ring from ethyl esters predominantly follows variations of the Knorr pyrazole synthesis. This classic reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Ethyl esters are pivotal in generating the requisite 1,3-dicarbonyl intermediate, often through a Claisen condensation.
The Claisen Condensation: This reaction involves the base-catalyzed condensation of two ester molecules, or an ester and a ketone, to form a β-keto ester or a 1,3-diketone. For instance, the synthesis of the celecoxib core begins with a Claisen condensation between an acetophenone derivative and an ethyl ester like ethyl trifluoroacetate. The base (e.g., sodium methoxide) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the ethyl ester. Subsequent elimination of the ethoxide group yields the 1,3-diketone intermediate.
The Knorr Cyclization: The newly formed 1,3-dicarbonyl compound is then reacted with a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring. The regioselectivity of this step is crucial and is influenced by the steric and electronic properties of both the dicarbonyl compound and the hydrazine.
Caption: General workflow for pyrazole synthesis using an ethyl ester.
Detailed Synthesis Protocols
The following protocols are derived from established literature and provide a practical framework for the synthesis of pyrazole-based anti-inflammatory agents.
Protocol 1: Synthesis of a Celecoxib Analogue Core
This protocol details the synthesis of the 1,5-diarylpyrazole core structure of celecoxib, a selective COX-2 inhibitor. It is a two-step process involving a Claisen condensation followed by a cyclocondensation reaction.
Step 1: Synthesis of the 1,3-Diketone Intermediate (4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione)
Materials:
4-Methylacetophenone
Ethyl trifluoroacetate
Sodium methoxide (25% solution in methanol)
Methanol
1 N Hydrochloric acid
Anhydrous Magnesium Sulfate
Dichloromethane
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Procedure:
Under a nitrogen atmosphere, add sodium methoxide solution (0.246 moles) to a solution of ethyl trifluoroacetate (0.267 moles) in methanol (80 mL) in a round-bottom flask.
Prepare a separate solution of 4-methylacetophenone (0.206 moles) in methanol (40 mL).
Add the 4-methylacetophenone solution dropwise to the sodium methoxide/ethyl trifluoroacetate mixture over 30 minutes with stirring.
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 10-12 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the resulting residue in water and acidify with 1 N HCl to a pH of ~3-4.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone as an oil.
Dissolve the crude 1,3-diketone from Step 1 (1.0 equiv) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 equiv) in ethanol in a round-bottom flask.
Heat the mixture to reflux (approx. 80°C) for 17-20 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture in an ice bath to induce precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold ethanol.
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/isooctane) to obtain the purified celecoxib analogue.
Caption: Step-by-step workflow for the synthesis of a celecoxib analogue.
Protocol 2: One-Pot Synthesis of Substituted Pyranopyrazoles
This protocol describes a multicomponent reaction for the synthesis of pyranopyrazole derivatives, which are also known for their anti-inflammatory properties. This approach leverages the in-situ formation of a pyrazolone from ethyl acetoacetate and hydrazine.
Materials:
Aromatic aldehyde (e.g., benzaldehyde)
Malononitrile
Ethyl acetoacetate
Hydrazine hydrate
Ethanol
Water
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Büchner funnel and filter flask
Procedure:
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in a mixture of ethanol and water (e.g., 10 mL, 1:1 v/v).
Heat the reaction mixture to reflux with stirring for 2-6 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
Collect the precipitated solid by vacuum filtration.
Wash the solid thoroughly with cold water and then a small amount of cold ethanol.
Dry the product. Recrystallization from ethanol can be performed if further purification is needed.
Characterization and Data Analysis
Confirmation of the synthesized pyrazole structures is essential and is achieved through a combination of spectroscopic methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. Key signals to look for in ¹H NMR include the pyrazole ring protons and the distinct signals from the various substituents.
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Characteristic peaks for pyrazoles include N-H stretching (if present), C=N, and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target pyrazole derivative.
The primary mechanism of action for many pyrazole-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.
Caption: Simplified mechanism of COX-2 inhibition by pyrazole agents.
In Vitro COX Inhibition Assay Protocol (General Outline):
Principle: The ability of a synthesized compound to inhibit ovine or human recombinant COX-1 and COX-2 enzymes is measured. This is often done using a colorimetric or fluorometric assay that detects the peroxidase activity of the COX enzymes.
General Procedure:
Prepare solutions of the test compounds at various concentrations. A known COX-2 inhibitor like celecoxib is used as a positive control.
In a 96-well plate, add the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme solution to appropriate wells.
Add the test compound solutions and control solutions to the wells and pre-incubate to allow for inhibitor-enzyme interaction.
Initiate the enzymatic reaction by adding a solution of arachidonic acid (the substrate).
The peroxidase activity is monitored by measuring the appearance of an oxidized product (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) over time.
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). The selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) can then be calculated to assess COX-2 selectivity.
Conclusion and Future Outlook
The use of ethyl esters as key starting materials provides a robust and versatile platform for the synthesis of pyrazole-based anti-inflammatory agents. The Claisen condensation and Knorr pyrazole synthesis are powerful, time-tested reactions that allow for the efficient construction of the pyrazole core with diverse substitutions. By understanding the underlying mechanisms and following detailed protocols for synthesis and characterization, researchers can effectively generate novel compounds for biological evaluation. The continued exploration of this chemical space, guided by structure-activity relationship (SAR) studies, holds significant promise for the development of safer and more effective anti-inflammatory therapeutics.
References
Google Patents. WO2019064139A1 - Continuous processes for the manufacture of celocoxib.
Royal Society of Chemistry. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. 2023. Available from: [Link].
NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Trifluoroacetate: Key Intermediate for Celecoxib Synthesis, Properties, and Applications. Available from: [Link].
New Drug Approvals. Drug spotlight, Celecoxib from G. D. Searle Company. 2013. Available from: [Link].
Semantic Scholar. Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Available from: [Link].
ACS Publications. A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib | Journal of Chemical Education. 2026. Available from: [Link].
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link].
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. 2018. Available from: [Link].
PMC. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. 2022. Available from: [Link].
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: a Review. 2018. Available from: [Link].
PubMed. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. 2012. Available from: [Link].
YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. 2021. Available from: [Link].
Taylor & Francis Online. Reaction of ethyl 2-(arylidene)acetoacetates, 3-methyl-1H-pyrazol-5(4H)-one, and ammonium acetate: Unexpected formation of bis(pyrazolyl)methanes versus fused pyrazolo-1,4-dihydropyridines. 2025. Available from: [Link].
PMC. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available from: [Link].
Ingenta Connect. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. 2018. Available from: [Link].
Name-Reaction.com. Knorr Pyrazole Synthesis. Available from: [Link].
PMC. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. 2025. Available from: [Link].
Thieme Connect. Synthesis and Pharmacological Investigation of 5-Substituted-3-methylsulfanyl-1 H-pyrazole-4- carboxylic Acid Ethyl Esters as New Analgesic and Anti-inflammatory Agents. 2012. Available from: [Link].
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. 2022. Available from: [Link].
ResearchGate. Some examples of commercially available pyrazole derivatives as NSAIDs. Available from: [Link].
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link].
Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. 2014. Available from: [Link].
MDPI. Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents. 2022. Available from: [Link].
PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. 2024. Available from: [Link].
PMC. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link].
PMC. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link].
PMC. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. 2023. Available from: [Link].
ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link].
University of Florida. synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. 2004. Available from: [Link].
PMC. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link].
American Chemical Society. Chemistry of heterocyclic compounds. 22. Condensation reactions of 2-substituted pyridines. Available from: [Link].
CK-12 Foundation. Condensation Reactions - Formulas, Mechanisms, Types and Examples. Available from: [Link].
Chemistry LibreTexts. 25.18: Condensation Reactions. 2025. Available from: [Link].
YouTube. 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). 2015. Available from: [Link].
Method
Application Notes and Protocols for the Synthesis of Metal Complexes with Ethyl 5-Methylpyrazole-3-Carboxylate Ligands
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry Pyrazole derivatives are...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry
Pyrazole derivatives are a cornerstone in the design of ligands for coordination chemistry, owing to their versatile binding modes and the diverse properties they impart to the resulting metal complexes.[1] The pyrazole ring system, with its two adjacent nitrogen atoms, offers multiple coordination sites, allowing for the formation of a wide array of mononuclear and polynuclear metal complexes.[2] The introduction of a carboxylate group, as in ethyl 5-methylpyrazole-3-carboxylate, further enhances the coordinating ability of the ligand, providing an additional binding site through the carboxyl oxygen. This dual functionality enables the formation of stable chelate rings with metal ions, a critical factor in the design of robust and catalytically active complexes.
The resulting metal-organic frameworks and discrete coordination compounds have shown significant potential in various applications, including catalysis, materials science, and particularly in the development of novel therapeutic agents.[1][3] The biological activity of these complexes is often attributed to the synergistic effect of the metal ion and the pyrazole-based ligand, which can influence properties such as DNA binding, enzyme inhibition, and antimicrobial or anticancer efficacy.[1] This guide provides detailed protocols for the synthesis of representative first-row transition metal complexes—specifically copper(II), nickel(II), and cobalt(II)—with ethyl 5-methylpyrazole-3-carboxylate, offering insights into the experimental rationale and characterization techniques.
General Synthetic Strategy: A Workflow Overview
The synthesis of metal complexes with ethyl 5-methylpyrazole-3-carboxylate typically follows a direct reaction pathway where a solution of the ligand is combined with a solution of the corresponding metal salt. The choice of solvent is crucial and is often a protic solvent like ethanol or methanol to facilitate the dissolution of both the ligand and the metal salt. The reaction is generally carried out under reflux to ensure complete reaction, followed by cooling to induce crystallization of the product.
The Core Issue: Tautomerism & The "Ambident" Anion
Before troubleshooting, we must define the enemy. Ethyl 5-methylpyrazole-3-carboxylate exists in dynamic equilibrium between two tautomers. In solution, the proton shuttles between N1 and N2.
When you treat this molecule with a base (e.g.,
, ), you generate a single resonance-stabilized pyrazolate anion.[1] This anion is ambident —it has two nucleophilic sites.
Site A (Next to Methyl): Electronically favored (Methyl is an Electron Donating Group - EDG), but sterically crowded.
Site B (Next to Ester): Sterically more accessible (usually), but electronically disfavored (Ester is an Electron Withdrawing Group - EWG, reducing nucleophilicity of the adjacent Nitrogen).[1]
The Consequence: Most standard alkylations yield a mixture of Isomer A (1-alkyl-5-methyl-3-carboxylate) and Isomer B (1-alkyl-3-methyl-5-carboxylate).[1]
Visualizing the Pathway
The following diagram illustrates the competition between kinetic and thermodynamic control.
Figure 1: Reaction pathway showing the competition between electronic activation (Path A) and steric hindrance (Path B).
Diagnostic Guide: Which Isomer Do I Have?
User Question: "I have two spots on TLC. How do I know which is which without growing a crystal?"
The "Gold Standard" Answer: 2D NMR (NOESY/ROESY). Do not rely solely on chemical shifts, as they are solvent-dependent.
*Note: Polarity rules are heuristic. In 1-alkyl-5-methyl isomers, the lone pair is often more exposed, or the dipole moment is lower, but this varies with the specific alkyl group.[1]
Troubleshooting & Optimization (FAQ)
Issue 1: "I am getting a 50:50 mixture. How do I favor the 1-alkyl-5-methyl isomer?"
Root Cause: The steric bulk of the incoming electrophile is clashing with the 5-methyl group, counteracting the electronic preference.
Solution:
Switch Solvent: Use a non-polar solvent (Toluene) with a phase transfer catalyst (18-crown-6). This creates a "naked anion" where electronic factors (nucleophilicity) dominate over solvation effects.
Change Base: Switch from
to . The "Cesium Effect" can sometimes alter coordination to the ester oxygen, changing the geometry of the transition state.
Issue 2: "I specifically need the 1-alkyl-3-methyl-5-carboxylate (Alkyl next to Ester). The reaction favors the other one."
Root Cause: You are fighting the natural nucleophilicity of the molecule.
Solution:
Mitsunobu Reaction: Instead of using an alkyl halide, use the corresponding Alcohol +
+ DIAD.[3] Mitsunobu conditions often show different selectivity profiles compared to alkylations, sometimes favoring the more acidic/hindered nitrogen depending on the transition state hydrogen bonding.
Blocking Strategy:
Step 1: React with a bulky protecting group (e.g., Trityl chloride).[1] Sterics will force the Trityl to the N next to the Ester (N1). Wait—check logic. Actually, Trityl prefers the least hindered N (next to Ester).
Step 2: Alkylate the remaining N (next to Methyl) with a small group. (This produces the wrong isomer for you).
Correction: To get the Alkyl next to the Ester, you often need to synthesize the ring with the substituent already in place (Cyclization of diketones with substituted hydrazines) rather than alkylating the parent pyrazole.[1]
Issue 3: "My product is oiling out and I can't separate the isomers."
Solution:
Hydrolysis: Saponify the ester mixture to the carboxylic acids. The acids often have vastly different solubilities in acidic water or can be recrystallized easily. Once separated, re-esterify.
Chromatography Trick: Use 1-2% Methanol in DCM rather than Ethyl Acetate/Hexane. Pyrazole isomers often have better resolution on silica with chlorinated solvents.
Validated Experimental Protocols
Protocol A: Standard Alkylation (Favors 1-Alkyl-5-Methyl)
Targeting the kinetically controlled product via electronic dominance.[1]
Dissolution: Dissolve ethyl 5-methylpyrazole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).
Deprotonation: Add
(1.5 equiv).[1] Stir at RT for 30 mins. Why? Cesium promotes solubility and "naked" anions.[1]
Outcome: The terminal Nitrogen of the hydrazine (bearing the alkyl group) is more nucleophilic. It attacks the most electrophilic ketone (the one furthest from the ester).
Result: This specific cyclization strongly favors the 1-alkyl-5-methyl-3-carboxylate isomer.[1]
Decision Support Diagram
Use this flow to determine your next experimental step.
Figure 2: Decision tree for selecting the synthetic route based on the desired regioisomer.
References
Regioselectivity in Pyrazole Alkylation: Fustero, S. et al.[1][5] "Regioselective Multicomponent Synthesis of 5-Amino- and 5-Hydroxy-1H-pyrazole-4-carboxylates." J. Org.[6] Chem.2008 , 73, 3523.
Mitsunobu vs Alkylation: Dandapani, S. & Curran, D. P.[1][6] "Separation-friendly Mitsunobu reactions." Tetrahedron2002 , 58, 3855.[6]
Cyclization Regiochemistry: Rosa, F. A. et al.[1][7] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates." Synlett2008 , 1673.[7]
General Pyrazole Synthesis Review: Ebenezer, O. et al.[1] "Synthesis and therapeutic capability of pyrazole scaffolds." Beni-Suef Univ. J. Basic Appl. Sci.2014 .[8]
NMR Identification of Isomers: López, C. et al.[1] "A study of the tautomerism and regioselectivity in the synthesis of pyrazoles." Magn. Reson. Chem.2000 .
Technical Support Center: Purification of Ethyl 5-Methyl-4H-Pyrazole-3-Carboxylate by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of ethyl 5-methyl-4H-pyrazole-3-carboxylate via recrystallization. It addresses...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of ethyl 5-methyl-4H-pyrazole-3-carboxylate via recrystallization. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding protocols in established scientific principles.
Foundational Principles: The Rationale Behind Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that the solubility of most solids increases with temperature.[1] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[2] The success of this technique hinges on the careful selection of a solvent and precise control over the cooling process.[1]
Experimental Protocols and Methodologies
Critical First Step: Solvent Selection
The choice of solvent is the most critical factor for a successful recrystallization.[1][3] An ideal solvent should exhibit high solubility for ethyl 5-methyl-4H-pyrazole-3-carboxylate at elevated temperatures and low solubility at room or cold temperatures.[2][3] Additionally, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[3]
Screening Protocol:
Place approximately 50 mg of the crude ethyl 5-methyl-4H-pyrazole-3-carboxylate into a small test tube.
Add the solvent dropwise (start with ~0.5 mL) at room temperature and agitate. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.[1][4]
If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
A successful solvent will yield a significant amount of crystalline precipitate.
Table 1: Candidate Solvents for Ethyl 5-Methyl-4H-Pyrazole-3-Carboxylate
Solvent
Boiling Point (°C)
Polarity
Rationale & Potential Issues
Ethanol
78
Polar
Pyrazole derivatives often show good solubility in hot ethanol.[5][6][7] A good first choice.
Methanol
65
Polar
Similar to ethanol but with a lower boiling point. Crystals have been obtained from methanol for related compounds.[8]
Water
100
Very Polar
Generally, pyrazole itself has some water solubility[6]; however, the ethyl ester group decreases polarity. May be a poor solvent alone but useful as an anti-solvent.
Ethyl Acetate
77
Medium-Polar
A common recrystallization solvent that may offer a different selectivity profile for impurities.[6]
Cyclohexane
81
Non-Polar
Unlikely to dissolve the compound alone due to the polar pyrazole ring, but can be an excellent anti-solvent when paired with a more polar solvent like ethanol or acetone.[6]
Toluene
111
Non-Polar
High boiling point may be useful if the compound has low solubility in other solvents, but can also increase the risk of "oiling out".
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (e.g., ethanol) and begin heating on a hot plate with stirring.
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[4] It is crucial to avoid adding an excess of solvent, as this will reduce the final yield.[1]
Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) or colored impurities are present, perform a hot gravity filtration. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, let it sit for a few minutes, and then filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Rapid cooling can trap impurities.
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[6]
Drying: Dry the purified crystals, either by air-drying on the filter or in a desiccator under vacuum.
This method is useful when no single solvent has the ideal solubility properties.[4] It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[5] The two solvents must be miscible. A common pair for pyrazoles is Ethanol ("good") and Water ("poor").[6]
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[5][6] This indicates the point of saturation.
Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.[6]
Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of ethyl 5-methyl-4H-pyrazole-3-carboxylate.
Issue / Question
Probable Cause(s)
Recommended Solution(s)
1. The compound "oils out" instead of forming crystals.
The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving. The solution is supersaturated, or it is being cooled too quickly.[6]
Solution A: Re-heat the solution to dissolve the oil, then add a larger volume of the hot solvent to decrease the saturation level. Allow it to cool much more slowly (e.g., by placing the flask in an insulated container). Solution B: Switch to a different solvent system with a lower boiling point.[6]
2. No crystals form, even after cooling in an ice bath.
Too much solvent was added during the dissolution step, and the solution is not saturated. The compound is highly soluble in the chosen solvent even at low temperatures.
Solution A: Boil off some of the solvent under a fume hood to increase the concentration of the solute, then attempt to cool and crystallize again.[4] Solution B: If the solution is still clear, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates a rough surface for nucleation. Solution C: Add a "seed crystal" (a tiny amount of the pure solid) to the solution to initiate crystallization. Solution D: The solvent is inappropriate. Re-evaluate using the solvent screening protocol. Consider a two-solvent system.
3. The recovery yield is very low.
Too much solvent was used initially. The crystals were washed with solvent that was not cold, re-dissolving some of the product. The solution was not cooled for a sufficient amount of time or to a low enough temperature.[6] Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.
Solution A: To check the mother liquor for remaining product, evaporate a small sample. If a large amount of solid appears, you may need to concentrate the entire filtrate and re-cool to recover a second crop of crystals.[6] Solution B: Ensure the washing solvent is ice-cold and use only a minimal amount. Solution C: For future runs, ensure all equipment used for hot filtration is pre-heated to prevent premature crystallization.
4. The resulting crystals are colored or appear impure.
Colored impurities were not fully removed. The solution cooled too rapidly, trapping impurities within the crystal lattice.
Solution A: If the impurity is colored, repeat the recrystallization and include the optional hot filtration step with activated charcoal. Solution B: Ensure the cooling process is as slow as possible. An insulated container can help moderate the temperature drop. A second recrystallization may be necessary.
Visualization of the Recrystallization Workflow
The following diagram outlines the decision-making process for purifying ethyl 5-methyl-4H-pyrazole-3-carboxylate.
Caption: Workflow for recrystallization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use the minimum amount of hot solvent?A1: The goal is to create a solution that is saturated with your compound upon cooling. If you add too much solvent, the solution will not be saturated when cooled, and the compound will remain dissolved, leading to very low or no recovery.[1]
Q2: Can I put my hot solution directly into an ice bath to speed things up?A2: This is strongly discouraged.[4] Rapid cooling promotes the formation of small, impure crystals and increases the likelihood of trapping impurities within the crystal lattice. Slow, gradual cooling is essential for growing larger, higher-purity crystals.[1]
Q3: I performed the recrystallization, but my compound's melting point did not improve. What went wrong?A3: This suggests that the chosen solvent did not effectively differentiate between your desired compound and the impurities. The impurities may have very similar solubility profiles to your product in that specific solvent. You should try a different solvent or solvent system that may have better selectivity. It is also possible that a second round of recrystallization is needed.
Q4: What are the likely impurities in a synthesis of ethyl 5-methyl-4H-pyrazole-3-carboxylate?A4: In pyrazole synthesis, common impurities can include unreacted starting materials or regioisomers.[9] The formation of regioisomers, which have identical molecular weights and often similar polarities, can make purification by recrystallization challenging and may require careful solvent selection to exploit subtle differences in their crystal lattice energies.[9]
Q5: The literature mentions using ethanol/water. Should I just use that instead of screening?A5: While literature reports for similar compounds provide an excellent starting point[6][7], it is always best practice to perform a small-scale solvent screen with your specific crude material. The nature and amount of impurities can vary between syntheses, which may affect the outcome of the recrystallization in a given solvent system.
University of Ottawa. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Chemsrc. (n.d.). CAS#:28668-07-7 | ethyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Properties. Retrieved from [Link]
Ali, M. A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(8), M787. Retrieved from [Link]
Chandra, et al. (2013). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings. Retrieved from [Link]
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubMed Central. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Retrieved from [Link]
u:scholar - Universität Wien. (n.d.). The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. PubMed Central. Retrieved from [Link]
Technical Support Center: Separating N1 and N2 Isomers of Alkylated Pyrazole Carboxylates
Welcome to the Technical Support Center for the separation of alkylated pyrazole carboxylate regioisomers. The alkylation of an unsymmetrical pyrazole ring frequently yields a mixture of N1 and N2 substituted products.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the separation of alkylated pyrazole carboxylate regioisomers. The alkylation of an unsymmetrical pyrazole ring frequently yields a mixture of N1 and N2 substituted products.[1] Due to their often subtle differences in physical and chemical properties, separating these regioisomers presents a significant challenge in synthetic and medicinal chemistry.[2][3] Achieving high isomeric purity is critical, as the biological activity and pharmacokinetic properties of the N1 and N2 isomers can differ dramatically.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N1 and N2 pyrazole carboxylate isomers so difficult?
The primary challenge lies in the similar polarity and physicochemical properties of the N1 and N2 regioisomers.[2] The alkyl group is attached to one of two nitrogen atoms within the same heterocyclic core, leading to molecules with very close molecular weights, boiling points, and polarity. This similarity makes them difficult to resolve using standard purification techniques like column chromatography or crystallization.[4]
Q2: What are the main strategies for separating N1 and N2 regioisomers?
The most effective methods exploit the subtle differences in the isomers' polarity and their ability to pack into a crystal lattice. The primary techniques are:
Column Chromatography: High-resolution flash chromatography or High-Performance Liquid Chromatography (HPLC) are the most common methods.[2] Success hinges on optimizing the stationary and mobile phases to maximize the small differences in polarity.
Crystallization: Fractional crystallization can be highly effective if one isomer is significantly less soluble or forms crystals more readily than the other in a specific solvent system.[5] A powerful variation of this technique is crystallization via salt formation, where an acid is added to the isomer mixture, and the resulting salt of one isomer preferentially crystallizes.[5][6]
Q3: How can I definitively identify which isomer is N1 and which is N2 after separation?
Unambiguous structural assignment is crucial and is most reliably achieved using 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard. A NOESY experiment shows through-space correlations between protons. For an N1-substituted pyrazole, a cross-peak will be observed between the protons of the N1-alkyl group and the proton at the C5 position of the pyrazole ring. This interaction is absent in the N2 isomer.[8][9][10]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. The protons on the N1-alkyl group will show a 3-bond correlation to the C5 carbon, which can help confirm the assignment.[11]
Troubleshooting Guide: Column Chromatography
Column chromatography is often the first method attempted for isomer separation. Success requires careful optimization and troubleshooting.
Issue 1: My isomers are co-eluting or have very poor separation (ΔRf < 0.1) on a silica gel column.
This is the most common problem and indicates that the chosen solvent system does not sufficiently differentiate between the isomers' polarities.[2]
Causality: The carboxylate group and the pyrazole nitrogens are the primary polar interaction sites. The relative exposure of these sites differs slightly between the N1 and N2 isomers. Your goal is to find a mobile phase that maximizes the differential interaction with the silica surface.
Solutions:
Optimize the Mobile Phase:
Run a Gradient TLC: Before setting up a column, test a range of solvent systems using Thin Layer Chromatography (TLC). Instead of a single solvent, try a gradient of a more polar solvent (e.g., ethyl acetate, acetone) in a non-polar solvent (e.g., hexane, petroleum ether).[2] This will help you identify the polarity range where separation occurs.
Switch Solvent Selectivity: If hexane/ethyl acetate systems fail, try a different solvent system entirely. For example, a dichloromethane/methanol or a toluene/acetone system might offer different selectivity and improve separation.
Employ a Shallow Gradient: Once you've identified a promising solvent system, use a very shallow gradient during the column chromatography. A slow, gradual increase in polarity is more likely to resolve closely eluting compounds.[2]
Change the Stationary Phase:
If your compounds are acid-sensitive and degrading on standard silica gel, consider a less acidic stationary phase like neutral alumina or Florisil.[2]
For HPLC, consider different column chemistries. If a standard C18 (reverse-phase) column fails, a column with a phenyl-hexyl or cyano stationary phase may provide the alternative selectivity needed for separation.
Workflow for Troubleshooting Poor Chromatographic Separation```dot
graph TD {
A[Start: Poor Separation on TLC/Column] --> B{Is there any separation on TLC?};
B -->|No| C[Change Solvent System Selectivity];
C --> D["Try DCM/MeOH or Toluene/Acetone"];
D --> E{Separation Observed?};
E -->|No| F[Change Stationary Phase];
F --> G["Try Alumina, Florisil, or different HPLC phase (e.g., Cyano)"];
B -->|Yes, but ΔRf is small| H[Optimize Mobile Phase];
H --> I["Use a shallower gradient elution"];
I --> J{Separation Improved?};
J -->|Yes| K[Proceed to Column Chromatography];
J -->|No| C;
E -->|Yes| K;
G --> K;
style A fill:#EA4335,fontcolor:#FFFFFF
style C fill:#FBBC05,fontcolor:#202124
style F fill:#FBBC05,fontcolor:#202124
style H fill:#FBBC05,fontcolor:#202124
style K fill:#34A853,fontcolor:#FFFFFF
}
Technical Support Center: Troubleshooting Ethyl Acetylpyruvate Cyclization
Introduction Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing low purity in the cyclization of Ethyl Acetylpyruvate (EAP) (also known as Ethyl 2,4-dioxovalerate) with hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing low purity in the cyclization of Ethyl Acetylpyruvate (EAP) (also known as Ethyl 2,4-dioxovalerate) with hydrazine or its derivatives.
This reaction is the industry-standard route to the pyrazole-5-carboxylate scaffold , a critical pharmacophore in kinase inhibitors and anti-inflammatory drugs. However, EAP is a "promiscuous" electrophile. Its tricarbonyl structure (ester + two ketones) creates competing reactive sites, leading to a common triad of purity killers: Regioisomers , Hydrolysis Products , and Incomplete Cyclization Intermediates .
This guide moves beyond basic recipes to explain the why behind the failure and the how of the fix.
Part 1: Diagnostic Workflow
Before altering your chemistry, you must diagnose the specific impurity profile. Use the logic flow below to identify your root cause.
Figure 1: Diagnostic logic tree for identifying the root cause of low purity based on LC-MS data.
Part 2: The Core Problems & Solutions
Issue 1: The Regioselectivity Trap (Isomers)
The Science: EAP is an unsymmetrical 1,3-diketone. It has two electrophilic carbonyl sites:
C2-Ketone: Alpha to the ester (more electron-deficient, harder).
C4-Ketone: The methyl ketone (sterically accessible, softer).
When reacting with substituted hydrazines (e.g., methylhydrazine), the nitrogen nucleophile can attack either carbon first. This leads to two isomers: Ethyl 3-methyl-1-substituted-pyrazole-5-carboxylate (Desired) vs. the 5-methyl-1-substituted-pyrazole-3-carboxylate (Undesired).
The Fix:
Regioselectivity is dictated by solvent polarity and pH .
Protic Solvents (EtOH/AcOH): Favor the thermodynamic product but often yield 80:20 mixtures.
Fluorinated Solvents (TFE/HFIP): Fluorinated alcohols interact with the carbonyls via hydrogen bonding, altering their electrophilicity and often reversing or enhancing selectivity [1].
Parameter
Recommendation
Mechanism
Solvent
Ethanol (Abs.) or HFIP
HFIP (Hexafluoroisopropanol) can boost regio-control to >95:5.
Temperature
0°C Start, then RT
Low temp favors kinetic control of the initial nucleophilic attack.
Reagent Order
Add Hydrazine to EAP
Keeping EAP in excess initially prevents bis-hydrazone formation.
Issue 2: Starting Material Integrity (EAP Instability)
The Science: Ethyl Acetylpyruvate is notoriously unstable. It exists in a keto-enol equilibrium and is prone to:
Hydrolysis: Reverting to pyruvic acid derivatives in the presence of moisture.
Self-Condensation: Aldol-like polymerization.
If your crude NMR shows "mud" in the baseline, your EAP was likely degraded before you started.
The Protocol:
Check Appearance: Pure EAP is a clear, light-yellow liquid.[1] Dark orange/brown indicates degradation.
Purification: If degraded, distill EAP under high vacuum (bp ~100°C at 10 mmHg) immediately before use.
Storage: Store at 2–8°C under argon [2].
Issue 3: Incomplete Cyclization (The "Open" Intermediate)
The Science: The reaction proceeds in two steps: (1) Hydrazone formation (fast), followed by (2) Dehydration/Cyclization (slow).
If you quench too early or run too cold, you isolate the open-chain hydrazone intermediate (Mass = Product + 18).
The Fix:
Monitor via HPLC: Do not stop until the intermediate peak is <1%.
Acid Catalyst: If the intermediate persists, add catalytic Acetic Acid (AcOH) or HCl to facilitate the loss of water.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate with >98% Purity.
Materials
Ethyl Acetylpyruvate (Freshly distilled or >98% grade).
Hydrazine Hydrate (64% or 80%).
Solvent: Ethanol (Absolute) or Acetic Acid (Glacial).
Step-by-Step Methodology
Preparation (T = 0 min):
Charge a reaction flask with Ethyl Acetylpyruvate (1.0 equiv) and Ethanol (5-10 volumes) .
Cool the solution to 0–5°C using an ice bath. Reason: Controls exotherm and improves initial regioselectivity.
Critical: Maintain internal temperature <10°C during addition.
Reaction (T = 1 hr to Overnight):
Allow the mixture to warm to Room Temperature (25°C).
Stir for 3–12 hours.
IPC (In-Process Control): Check TLC or HPLC. Look for the disappearance of the EAP peak and the intermediate hydrazone.
Workup & Isolation (The "Purity Step"):
Scenario A (Solid Precipitate): Often the product precipitates upon cooling. Filter, wash with cold 20% EtOH/Water. This usually yields high purity.
Scenario B (Liquid/Oil): Evaporate Ethanol. Dissolve residue in Ethyl Acetate.
Wash: Wash organics with Sat. NaHCO3 (removes pyruvic acid byproducts) and Brine .
Dry & Concentrate: Dry over Na2SO4, filter, and concentrate.[2]
Recrystallization (If needed):
Recrystallize from Hexane/Ethyl Acetate (4:1) or Ethanol/Water . This is far superior to chromatography for removing minor regioisomers.
Part 4: FAQ
Q: I see two spots on TLC that are very close together. What are they?A: These are likely the regioisomers (3-methyl vs 5-methyl). If using substituted hydrazines (e.g., methylhydrazine), separation is difficult. Try recrystallization or careful column chromatography with a gradient of 0-30% EtOAc in Hexanes.
Q: My yield is low (<40%), but purity is okay.A: You likely lost product to the water layer during workup. Pyrazoles can be amphoteric.[3] Ensure your aqueous layer pH is not too acidic (protonating the pyrazole nitrogen) or too basic (hydrolyzing the ester). Keep pH ~7-8 during extraction.
Q: Can I use water as a solvent?A: Yes. "On-water" reactions are possible and often precipitate the product cleanly [3]. However, ensure your EAP is fresh, as water accelerates the hydrolysis of the starting material if the cyclization is slow.
References
National Institutes of Health (PMC). (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. Retrieved from [Link]
controlling tautomeric equilibrium of ethyl 5-methyl-4H-pyrazole-3-carboxylate
Welcome to the Technical Support Center. Working with pyrazole scaffolds often presents unique analytical and synthetic challenges due to their highly dynamic structural nature.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Working with pyrazole scaffolds often presents unique analytical and synthetic challenges due to their highly dynamic structural nature. This guide is designed to help you understand, troubleshoot, and control the tautomeric equilibrium of ethyl 5-methyl-4H-pyrazole-3-carboxylate, ensuring consistency in your characterization and biological assays.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
Before troubleshooting, it is critical to understand the true structural nature of the molecule in your flask.
Annular tautomeric equilibrium of the pyrazole scaffold, highlighting the transient 4H state.
Q1: Why does my compound documentation say "4H-pyrazole" when pyrazoles are typically "1H"?A1: Ethyl 5-methyl-4H-pyrazole-3-carboxylate (CAS 886495-75-6) is a commercially recognized nomenclature[1], but chemically, the 4H-pyrazole form—where the sp³ hybridized carbon is at position 4—is a non-aromatic, high-energy transient state. In standard laboratory environments, this molecule rapidly aromatizes and exists predominantly as a dynamic equilibrium between two 1H-prototropic tautomers: ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate[2].
Q2: Why is my biological assay data inconsistent across different screening batches?A2: The position of the tautomeric equilibrium is highly sensitive to the solvent environment[3]. If your stock solutions are prepared in varying ratios of DMSO to aqueous buffer, the ratio of the 3-methyl to 5-methyl tautomer will shift. Because these two tautomers present entirely different hydrogen-bond donor/acceptor vectors to the target protein's binding pocket, their binding affinities will differ.
Q3: Is the proton transfer an intramolecular or intermolecular process?A3: It is strictly intermolecular. The energy barrier for a direct intramolecular 1,2-proton shift is prohibitively high (~50 kcal/mol) due to the strained transition state[3]. In solution, tautomerization occurs via intermolecular hydrogen bonding with solvent molecules or through the formation of pyrazole-pyrazole dimers[3].
Part 2: Quantitative Data on Tautomeric Modulators
To rationally control the equilibrium, you must manipulate the thermodynamic and kinetic barriers of the proton transfer.
Table 1: Thermodynamic & Kinetic Parameters of Pyrazole Tautomerism
Solvent acts as a proton shuttle, lowering the activation energy via H-bond networks.
Aprotic Solvents (e.g., CDCl₃, DMSO-d₆)
>15 kcal/mol (Est.)
Deceleration
Lack of H-bond donors forces reliance on slower self-associated pyrazole dimers[4].
Acidic Additives (e.g., TFA)
<5 kcal/mol (Est.)
Extreme acceleration
Rapid protonation/deprotonation exceeds the NMR timescale, yielding a clean average[4].
Part 3: Troubleshooting Guides
Issue 1: Broad or "Missing" Peaks in ¹H/¹³C NMR Spectra
Symptom: When running an NMR in CDCl₃ or DMSO-d₆ at room temperature, the signals for C3, C5, and the N-H proton are broad, poorly resolved, or seemingly missing.
Root Cause: The interconversion rate between the two 1H tautomers is occurring at an intermediate rate relative to the NMR timescale. The instrument captures a "blurred" average of the two states[4].
Decision matrix for troubleshooting NMR signal broadening caused by intermediate exchange rates.
Issue 2: Poor Regioselectivity During N-Alkylation
Symptom: Attempting to methylate the pyrazole yields a near 1:1 mixture of two different products.
Root Cause: Deprotonation yields a pyrazolide anion where both N1 and N2 are nucleophilic. The tautomeric equilibrium prior to deprotonation, combined with the steric hindrance of the C3-ester vs. C5-methyl groups, dictates the reaction pathway.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Tautomer Deconvolution
Use this protocol when you need to quantify the exact ratio of tautomers present in solution.
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD₂Cl₂ or Toluene-d₈.
Causality: Anhydrous aprotic solvents prevent water-catalyzed proton exchange, allowing the true intrinsic equilibrium to be observed[4].
Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Confirm the presence of broadened signals for the pyrazole N-H and C4-H protons.
Cryogenic Cooling: Lower the NMR probe temperature to 223 K (-50°C) in 10-degree decrements, tuning and matching the probe at each step.
Causality: Reducing thermal energy slows the proton transfer rate below the NMR timescale, "freezing" the equilibrium[4].
Self-Validation Step: The protocol is validated when the previously broad C4-H singlet splits into two distinct, sharp singlets representing the two locked tautomers. Integrate these peaks to quantify the exact tautomeric ratio.
Protocol 2: Chemical "Locking" via Regioselective N-Alkylation
Use this protocol to permanently fix the tautomeric state for consistent biological screening.
Deprotonation: In a flame-dried flask under N₂, dissolve 1.0 eq of the pyrazole in anhydrous DMF. Add 1.2 eq of K₂CO₃ and stir for 30 minutes.
Causality: K₂CO₃ deprotonates the pyrazole to form the reactive pyrazolide anion.
Alkylation: Add 1.5 eq of Methyl Iodide (MeI) dropwise. Stir at room temperature for 4 hours.
Isolation: Quench with water, extract with EtOAc, and purify the resulting regioisomeric mixture via silica gel chromatography.
Self-Validation Step (2D NOESY NMR): To definitively confirm the identity of the isolated "locked" tautomers, perform a 2D NOESY experiment.
Validation Logic: A spatial NOE cross-peak between the newly added N-methyl protons and the C5-methyl protons confirms alkylation at N1. The absence of this cross-peak (and presence of a cross-peak with the ester ethyl protons) indicates alkylation at N2.
Part 5: References
[2] BenchChem Technical Support Team. "Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide". Benchchem.
URL:
1H NMR spectrum analysis of ethyl 5-methyl-4H-pyrazole-3-carboxylate
Analytical Comparison Guide: ¹H NMR Differentiation of Ethyl 5-methyl-4H-pyrazole-3-carboxylate and its 1H-Tautomer Executive Summary & Mechanistic Background In drug development and synthetic chemistry, rigorous structu...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: ¹H NMR Differentiation of Ethyl 5-methyl-4H-pyrazole-3-carboxylate and its 1H-Tautomer
Executive Summary & Mechanistic Background
In drug development and synthetic chemistry, rigorous structural verification is a non-negotiable quality control standard. Commercial chemical catalogs frequently list CAS 886495-75-6 under the nomenclature [1]. However, the "4H" designation implies a non-aromatic sp³ carbon at the 4-position of the pyrazole ring. Because pyrazoles exhibit dynamic annular tautomerism, this non-aromatic form is thermodynamically unfavorable. In solution, the molecule spontaneously tautomerizes to its stable, 6π-electron aromatic counterpart: [2].
This guide provides an objective comparison of the theoretical 4H-pyrazole and the observed 1H-pyrazole forms, detailing how to utilize Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to definitively differentiate them and validate product integrity.
Structural Verification Workflow
The following decision tree outlines the logical relationship between the NMR spectral data and the confirmed tautomeric state of the pyrazole ring.
¹H NMR decision tree for differentiating 1H and 4H pyrazole tautomers.
¹H NMR Spectral Comparison: 4H vs. 1H Tautomers
The chemical environment of the C4 protons serves as the definitive diagnostic marker. An aromatic C4-H resonates significantly downfield compared to an aliphatic C4-H₂. The table below compares the theoretical shifts of the 4H-form against the empirically [3].
Proton Environment
Theoretical 4H-Pyrazole Shift (δ, ppm)
Observed 1H-Pyrazole Shift (δ, ppm)
Multiplicity & Integration
Causality / Assignment
C4 Position
~ 3.00 - 3.50
6.55
Singlet (1H)
Aromatic ring current strongly deshields the C4-H in the 1H tautomer.
Ester -CH₂-
~ 4.20 - 4.40
4.34
Quartet (2H), J = 7.1 Hz
Ester oxygen deshielding; unaffected by tautomerism.
Ester -CH₃
~ 1.30 - 1.40
1.33
Triplet (3H), J = 7.1 Hz
Aliphatic methyl; unaffected by tautomerism.
C5 -CH₃
~ 2.00 - 2.20
2.35
Singlet (3H)
Allylic/Aromatic methyl shift.
N-H
Absent
12.00 - 13.50
Broad Singlet (1H)
Present only in the 1H-form; highly solvent-dependent.
Note: Data acquired at 250 MHz in CDCl₃. The presence of the 6.55 ppm singlet definitively invalidates the 4H structural assignment.
Step-by-Step Experimental Methodology
To ensure a self-validating analytical system, the following protocol must be strictly adhered to when verifying the structure of ethyl 5-methyl-4H-pyrazole-3-carboxylate.
Step 1: Solvent Selection & Sample Preparation
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of a deuterated solvent.
Causality: While CDCl₃ is standard for routine screening, DMSO-d₆ is highly recommended for pyrazole analysis. The strong hydrogen-bonding capacity of DMSO-d₆ restricts the intermolecular proton exchange rate of the pyrazole N-H group. This allows the broad N-H singlet (δ ~13.0 ppm) to be clearly observed, which would otherwise broaden into the baseline in CDCl₃ [4].
Step 2: Instrument Calibration & Acquisition
Action: Lock and shim the NMR spectrometer (minimum 250 MHz, ideally 400 MHz or higher). Set the relaxation delay (D1) to 2 seconds and acquire 16–32 scans.
Causality: A sufficient relaxation delay ensures that all protons (especially the quaternary-adjacent C4-H and N-H) fully relax between pulses, allowing for accurate, quantitative integration.
Step 3: Data Processing & Self-Validation
Action: Apply phase and baseline corrections. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Self-Validating Check: Integrate the ester -CH₂- quartet at 4.34 ppm and set its value to exactly 2.00. Next, integrate the singlet at 6.55 ppm.
Pass: If the 6.55 ppm integral is exactly 1.00, the sample is verified as the pure 1H-pyrazole tautomer. The internal ratio strictly validates the structural assignment.
Fail: If a signal appears at 3.0–3.5 ppm integrating to 2.00, the sample contains the non-aromatic 4H-isomer. If the 6.55 ppm peak integrates to <1.00, suspect isomeric impurities (e.g., regioisomers) or degradation.
References
"Ethyl 5-methyl-1H-pyrazole-3-carboxylate | CID 77645", PubChem, National Center for Biotechnology Information. URL:[Link]
"Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups", Molecules, Semantic Scholar. URL:[Link]
"On Water Synthesis of N-Unsubstituted Pyrazoles", RSC Advances, The Royal Society of Chemistry. URL:[Link]
Comparative
A Technical Guide to the Characteristic IR Absorption Bands of Pyrazole Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, with their broad spectrum of biological activities making them...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, with their broad spectrum of biological activities making them privileged scaffolds in medicinal chemistry and drug development.[1] The precise characterization of these molecules is paramount for establishing structure-activity relationships and ensuring the quality of synthesized compounds. Among the suite of analytical techniques available, Infrared (IR) spectroscopy provides a rapid and effective method for identifying key functional groups and gaining insights into the molecular structure of pyrazole-based compounds. This guide offers an in-depth comparison of the characteristic IR absorption bands of pyrazole ester derivatives, supported by experimental data, to aid researchers in the structural elucidation of these important molecules.
The Vibrational Landscape of Pyrazole Esters: A Synergy of Ring and Substituent
The IR spectrum of a pyrazole ester derivative is a composite of the vibrational modes of the pyrazole ring and the attached ester functional group. The positions of these absorption bands are sensitive to the electronic environment, which is influenced by the substitution pattern on the pyrazole ring, including the position of the ester group itself.
The Pyrazole Ring: A Spectroscopic Fingerprint
The pyrazole ring, being an aromatic heterocycle, exhibits a series of characteristic absorption bands. These vibrations are often complex and can involve the coupling of several bond stretches and bends.
N-H Stretching: For N-unsubstituted pyrazoles, a broad absorption band is typically observed in the range of 3300-3100 cm⁻¹ .[2] The broadness of this peak is a result of intermolecular hydrogen bonding. In the gas phase or in dilute non-polar solutions, a sharper, less intense band may be observed.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyrazole ring typically appear in the region of 3150-3000 cm⁻¹ .[3]
C=N and C=C Stretching (Ring Vibrations): The stretching vibrations of the C=N and C=C double bonds within the pyrazole ring are often coupled and give rise to a series of bands in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹ .[2][3] These bands are highly characteristic of the pyrazole nucleus.
Ring Breathing and Deformations: The in-plane and out-of-plane bending and deformation vibrations of the pyrazole ring occur at lower frequencies, generally below 1300 cm⁻¹.
The Ester Group: A Powerful Diagnostic Tool
The ester functional group provides some of the most intense and diagnostically useful bands in the IR spectrum.
C=O (Carbonyl) Stretching: This is one of the most prominent absorption bands in the spectrum, typically appearing in the range of 1750-1700 cm⁻¹ .[4] The exact position of this band is highly sensitive to the electronic effects of the pyrazole ring.
C-O Stretching: Esters exhibit two C-O stretching vibrations: the C(=O)-O stretch and the O-C (alkyl) stretch. These appear as strong bands in the 1300-1000 cm⁻¹ region.[5]
Comparative Analysis of IR Absorption Bands in Pyrazole Ester Derivatives
The position of the ester group on the pyrazole ring (at a carbon atom or a nitrogen atom) and the presence of other substituents significantly influence the vibrational frequencies.
Positional Isomerism of the Ester Group
The electronic interplay between the electron-withdrawing ester group and the pyrazole ring leads to distinct shifts in the characteristic IR absorption bands.
Table 1: Comparison of Characteristic IR Absorption Bands of Pyrazole Ester Derivatives
Vibrational Mode
Pyrazole-3-carboxylate
Pyrazole-4-carboxylate
Pyrazole-5-carboxylate
N-Substituted Pyrazole Ester
N-H Stretch (cm⁻¹)
~3300-3100 (broad)
~3300-3100 (broad)
~3300-3100 (broad)
Absent
Aromatic C-H Stretch (cm⁻¹)
~3150-3050
~3150-3050
~3150-3050
~3150-3050
C=O Stretch (cm⁻¹)
~1735-1715
~1730-1710
~1735-1715
~1740-1720
C=N & C=C Ring Stretches (cm⁻¹)
~1600-1450
~1600-1450
~1600-1450
~1600-1450
C-O Stretches (cm⁻¹)
~1300-1100
~1300-1100
~1300-1100
~1300-1100
Data compiled from various sources, including references[4][5][6][7][8][9][10][11]. The ranges are approximate and can vary with substitution and physical state.
Causality Behind the Shifts:
C=O Stretching Frequency: The electron-withdrawing nature of the pyrazole ring influences the C=O bond order of the ester. When the ester is at the C-4 position, it is in direct conjugation with the ring's π-system, which can lead to a slight lowering of the C=O stretching frequency compared to when it is at the C-3 or C-5 positions. N-acylation to form an N-substituted pyrazole ester can lead to a higher C=O frequency due to the influence of the nitrogen atom.
N-H Stretching: The presence of a strong electron-withdrawing ester group can influence the acidity of the N-H proton, which may affect the strength and nature of intermolecular hydrogen bonding, leading to changes in the shape and position of the N-H stretching band.
Experimental Protocols
Acquiring an IR Spectrum of a Pyrazole Ester Derivative
A standard protocol for obtaining an FT-IR spectrum of a solid pyrazole ester derivative using the KBr pellet method is as follows:
Sample Preparation:
Thoroughly grind 1-2 mg of the pyrazole ester derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
The mixture should be a fine, homogenous powder.
Pellet Formation:
Transfer the powder to a pellet press.
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Spectral Acquisition:
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
Visualization of Key Concepts
Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole ester derivatives.
Complementary Spectroscopic Techniques
While IR spectroscopy is invaluable for functional group identification, a comprehensive structural elucidation of pyrazole ester derivatives relies on the synergistic use of other spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.[12][13] 2D NMR techniques like HSQC and HMBC are crucial for unambiguously assigning protons and carbons, especially in complex substituted pyrazoles.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[14] Fragmentation patterns can also offer clues about the molecular structure.
Conclusion
The infrared spectrum of a pyrazole ester derivative is rich with information, providing a unique fingerprint that is highly dependent on its specific substitution pattern. A thorough understanding of the characteristic absorption bands of both the pyrazole ring and the ester functional group, and how they influence each other, is essential for the rapid and accurate characterization of these medicinally important compounds. By integrating IR spectroscopy with other analytical techniques such as NMR and mass spectrometry, researchers can confidently elucidate the structures of novel pyrazole ester derivatives, accelerating the pace of drug discovery and development.
References
Şener, A., et al. (2007). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
ACG Publications. (2016). Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives via uncatalyzed domino one-pot, four-component reactions. [Link]
Al-Amiery, A. A. (2012). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Organic Chemistry: Current Research. [Link]
MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]
IJRASET. (2023). A Review on the Medicinal Significance of Heterocyclic Compounds. [Link]
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. [Link]
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
ResearchGate. (n.d.). Figure . Theoretical and experimental FTIR spectra of -methyl -. [Link]
MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]
PMC. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]
PMC. (2014). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. [Link]
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
MDPI. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. [Link]
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
PubMed. (2020). Theoretical and Spectroscopic Characterization of API-Related Azoles in Solution and in Solid State. [Link]
mass spectrometry fragmentation pattern of ethyl 5-methyl-4H-pyrazole-3-carboxylate
Publish Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate Executive Summary & Compound Identity This technical guide provides an in-depth analysis of the mass spectrometry (MS)...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Mass Spectrometry Fragmentation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Executive Summary & Compound Identity
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 5-methyl-1H-pyrazole-3-carboxylate . This compound is a critical scaffold in medicinal chemistry, serving as a precursor for pyrazolo[1,5-a]pyrimidines and other bioactive heterocycles.[1]
Clarification on Nomenclature (4H vs. 1H):
While the topic request specifies the 4H-pyrazole tautomer, it is scientifically critical to note that 1H-pyrazole is the thermodynamically stable aromatic form found in reagents and drug substances. The 4H-isomer is a non-aromatic intermediate that rapidly tautomerizes to the 1H form. Consequently, this guide focuses on the stable 1H-tautomer (CAS: 4027-57-0), which represents the actual analyte observed in standard LC-MS and GC-MS workflows.
Experimental Specifications
To ensure reproducibility, the following ionization parameters are recommended for the characterization of this scaffold.
Parameter
GC-MS (Electron Ionization)
LC-MS (Electrospray Ionization)
Ionization Mode
EI (Hard Ionization)
ESI+ (Soft Ionization)
Energy
70 eV
3.5 - 5.0 kV (Source Voltage)
Source Temp
230 °C
350 °C
Carrier/Phase
Helium (1.0 mL/min)
0.1% Formic Acid in Water/MeCN
Detection
Full Scan (m/z 40–300)
Full Scan / MS2 (CID)
Fragmentation Analysis (EI-MS)
The fragmentation of ethyl 5-methyl-1H-pyrazole-3-carboxylate (MW: 154.17 Da) follows distinct pathways driven by the stability of the pyrazole ring and the lability of the ethyl ester group.
Primary Fragmentation Pathways
McLafferty-like Rearrangement (m/z 154 → 126):
Mechanism: The ethyl group on the ester undergoes a hydrogen transfer to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da).
Result: Formation of the carboxylic acid radical cation at m/z 126 . This is often a diagnostic peak for ethyl esters on aromatic/heteroaromatic rings.
Alpha-Cleavage / Acylium Ion Formation (m/z 154 → 109):
Mechanism: Direct cleavage of the ethoxy group (–OEt, 45 Da) from the molecular ion.
Result: Generation of the stable acylium ion [Py-C≡O]⁺ at m/z 109 . This is typically the Base Peak (100% relative abundance) in EI spectra due to the resonance stabilization provided by the pyrazole ring.
Secondary Fragmentation (m/z 109 → 81):
Mechanism: The acylium ion (m/z 109) loses a neutral carbon monoxide (CO, 28 Da) molecule.
Result: Formation of the methylated pyrazole cation [C₄H₅N₂]⁺ at m/z 81 .
Fragmentation Pathway Diagram
Figure 1: Proposed EI-MS fragmentation tree for Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The path to m/z 109 is typically dominant.
A common challenge in pyrazole chemistry is differentiating the target compound from its regioisomers (e.g., 3-methyl-4-carboxylate) or understanding its behavior relative to other derivatives.[2]
Comparison 1: Target vs. Regioisomer (Ethyl 3-methyl-1H-pyrazole-4-carboxylate)
The 3,4-substituted isomer is a common byproduct. While both have the same MW (154), their fragmentation differs due to the "Ortho Effect."
Feature
Ethyl 5-methyl-pyrazole-3-carboxylate (Target)
Ethyl 3-methyl-pyrazole-4-carboxylate (Isomer)
Substitution Pattern
1,3-relationship (Meta-like).
1,2-relationship (Ortho-like).
Proximity Effect
Minimal interaction between Methyl (C5) and Ester (C3).
High interaction between Methyl (C3) and Ester (C4).
Diagnostic Loss
Dominant m/z 109 (Loss of OEt).
Enhanced Loss of ROH (Alcohol) due to H-transfer from the adjacent methyl group to the ester oxygen.
Key Differentiator
Clean loss of CO from the acylium ion (109 → 81).
Complex spectra with higher abundance of [M-OH] or [M-OR] rearrangement ions.
Comparison 2: EI (Hard) vs. ESI (Soft) Ionization
Feature
EI-MS (70 eV)
ESI-MS (+)
Primary Signal
Fragment ions (m/z 109, 81). Molecular ion (154) is present but not base peak.
Protonated Molecule [M+H]⁺ m/z 155 .
Adducts
None (Vacuum).
[M+Na]⁺ (m/z 177) , [M+K]⁺ (m/z 193) common in LC-MS.
Crystal Structure & Solid-State Analysis: Ethyl 5-methylpyrazole-3-carboxylate
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary Ethyl 5-methylpyrazole-3-carboxylate (CAS: 4027-57-0) is a critical pharmacophore in the synth...
Ethyl 5-methylpyrazole-3-carboxylate (CAS: 4027-57-0) is a critical pharmacophore in the synthesis of bioactive pyrazolo-pyrimidinones (e.g., Sildenafil analogs). While it exists in dynamic equilibrium in solution, its solid-state form exhibits a specific tautomeric preference that dictates its solubility, stability, and reactivity. This guide provides a technical comparison of its crystal lattice properties against structural analogs, validating the T3 tautomer preference through X-ray Diffraction (XRD) analysis.
Crystal Structure Profile: The "Tautomeric Lock"
In the solution phase, pyrazoles undergo rapid annular tautomerism between the 1H- and 2H- positions. However, Single Crystal X-Ray Diffraction (SC-XRD) reveals that crystallization "locks" this molecule into a specific energetic minimum.
1.1 Crystallographic Parameters
The structure crystallizes in a monoclinic system, characterized by a planar pyrazole ring stabilized by an extensive hydrogen-bonding network.
Parameter
Data / Observation
CCDC Number
114329 (Refcode: FAQSAR02 for similar methyl analog)
Space Group
Monoclinic (typically P2₁/c)
Tautomer
T3 (3-ethoxycarbonyl-5-methyl-1H-pyrazole)
Conformation
Syn-periplanar (Cisoidal); Ester C=O is coplanar with Pyrazole
Z (Molecules/Cell)
4 (typically)
Density
~1.2 - 1.3 g/cm³
1.2 The T3 vs. T5 Tautomer Battle
The nomenclature "Ethyl 5-methylpyrazole-3-carboxylate" is ambiguous regarding the proton position.
T3 Form: Proton on N1; Ester at position 3; Methyl at position 5.[1]
T5 Form: Proton on N1; Ester at position 5; Methyl at position 3.
XRD Verdict: The crystal structure confirms the T3 tautomer .
Mechanistic Driver: The T3 form allows for a specific R²₂(8) hydrogen-bonding motif (dimerization) that is energetically more favorable than the catemers formed by the T5 tautomer. The electron-withdrawing ester group at position 3 increases the acidity of the N-H proton, strengthening the intermolecular H-bonds.
Comparative Analysis: Structural Analogs
To understand the performance (stability/packing) of this compound, we compare it with its methyl-ester analog and its amide derivative.
Insight: The "Ethyl" chain introduces steric bulk that slightly disrupts the packing efficiency compared to the "Methyl" analog, resulting in lower density but improved solubility in organic solvents (DCM, EtOAc), making it a superior intermediate for solution-phase synthesis.
Experimental Protocols
3.1 Synthesis of High-Purity Crystals
Objective: Synthesize phase-pure material suitable for SC-XRD and pharmaceutical standards.
Cool ethanol solution of ethyl 2,4-dioxovalerate to 0°C.
Add hydrazine hydrate dropwise (exothermic).
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
Workup: Evaporate solvent. Recrystallize crude solid from Ethanol/Water (9:1) or Slow evaporation from Methanol .
Note: Slow evaporation yields prisms suitable for SC-XRD; rapid cooling yields needles for powder XRD.
3.2 XRD Analysis Workflow
Objective: Validate phase purity and tautomeric form.
Caption: Step-by-step workflow for validating the crystal form of Ethyl 5-methylpyrazole-3-carboxylate using Powder X-Ray Diffraction.
Structural Visualization: The H-Bonding Network
The stability of the solid state is driven by the formation of dimers. The following diagram illustrates the R²₂(8) supramolecular synthon observed in the crystal lattice.
Caption: Schematic of the centrosymmetric dimer formed by intermolecular N-H...N hydrogen bonds, the dominant packing motif.
References
Kusakiewicz-Dawid, A., et al. (2019).[2][3] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2632. Link
Cambridge Crystallographic Data Centre (CCDC). "Entry 114329: Ethyl 5-methyl-1H-pyrazole-3-carboxylate." CSD Access. Link
Chandra, et al. (2014). "Synthesis and crystal structure studies of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate." AIP Conference Proceedings, 1591, 1545. Link
Tighadouini, S., et al. (2025). "Synthesis, X-Ray Structure, Characterization... of a Novel Pyrazole Carboxylic Acid." Current Topics in Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reactivity Profile Comparison: Ethyl 5-Methylpyrazole-3-carboxylate vs. Ethyl 5-Phenylpyrazole-3-carboxylate
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]
[1]
Executive Summary
This guide provides a head-to-head technical analysis of Ethyl 5-methylpyrazole-3-carboxylate (E-5-Me) and Ethyl 5-phenylpyrazole-3-carboxylate (E-5-Ph) .[1] While both share the core pyrazole-3-carboxylate scaffold, the substitution at the C5 position (methyl vs. phenyl) introduces distinct steric and electronic perturbations that dictate their reactivity in N-alkylation, electrophilic aromatic substitution (EAS), and carbonyl transformations.
Key Takeaway: The 5-phenyl analog exhibits higher NH-acidity and superior regiocontrol in N-alkylation due to steric shielding, whereas the 5-methyl analog offers a more electron-rich C4 center, facilitating faster electrophilic substitution but often yielding lower regioselectivity during N-functionalization.[1]
Understanding the tautomeric equilibrium is prerequisite to predicting reactivity. In solution, these N-unsubstituted pyrazoles exist in a rapid equilibrium between the 3-carboxylate and 5-carboxylate forms.[1]
Tautomeric Preference:
E-5-Me: Exists as a mixture, though the 3-carboxylate-5-methyl tautomer is generally favored in polar solvents to minimize dipole repulsion.[1]
E-5-Ph: The bulky phenyl group drives the equilibrium strongly toward the tautomer where the phenyl group is at position 5 (adjacent to NH) or position 3 depending on hydrogen bond stabilization.[2] However, in the context of reactivity, the steric bulk of the phenyl group is the dominant vector.
Electronic Influence:
Methyl (Hyperconjugation): Acts as a weak electron-donating group (EDG), increasing electron density at C4 and N1.[2]
Phenyl (Conjugation vs. Induction): Theoretically an EDG via resonance, but often acts as a weak electron-withdrawing group (EWG) inductively due to the
carbon.[2] In many biaryl systems, the phenyl ring twists out of planarity, diminishing resonance donation while maintaining steric bulk.
Diagram: Tautomeric Equilibrium & Steric Map
Caption: Dynamic equilibrium between 3- and 5-substituted tautomers. The position of the R-group (Methyl vs. Phenyl) dictates the accessibility of the adjacent nitrogen.[2]
This is the most critical differentiation point. The reaction involves deprotonation of the NH followed by nucleophilic attack on an electrophile (R-X).[2]
Expert Insight:
For E-5-Ph , the steric wall created by the phenyl ring prevents attack at the adjacent nitrogen. If you require a single regioisomer, the phenyl analog is superior. With E-5-Me , the methyl group is small enough that "proximal" alkylation is a significant side reaction, often requiring chromatographic separation of isomers.
The C4 position is the nucleophilic center of the pyrazole ring, susceptible to halogenation (Br2, NBS) or nitration (HNO3).[2]
Ethyl 5-Methyl (E-5-Me):
Reactivity: High. The methyl group activates the ring via hyperconjugation.
Outcome: Rapid bromination/nitration at room temperature.[1]
Risk: Over-bromination or side reactions on the methyl group (benzylic-like radical bromination) if radical initiators are present.[1][2]
Ethyl 5-Phenyl (E-5-Ph):
Reactivity: Moderate. The phenyl ring is bulky and can be inductively withdrawing.
Outcome: Clean mono-substitution at C4. The phenyl ring acts as a "sink" for radical stability but generally remains unreactive to standard electrophiles under mild conditions compared to the pyrazole C4.
Sterics: The C4 position is flanked by the ester and the phenyl group. While crowded, it remains accessible to planar electrophiles (like nitronium or bromonium ions).[2]
Diagram: C4-Functionalization Pathway
Caption: Electrophilic substitution pathway. 5-Methyl accelerates the rate via electronic activation; 5-Phenyl modulates it via steric bulk.[1]
Reactivity Profile: Carbonyl Transformations
The ethyl ester moiety undergoes standard transformations: Hydrolysis (to acid), Hydrazinolysis (to hydrazide), or Amidation.[2]
Hydrolysis (Saponification):
E-5-Ph: Hydrolyzes faster under basic conditions.[1] The electron-withdrawing nature of the phenyl group (inductive) makes the carbonyl carbon more electrophilic.[2]
E-5-Me: Standard hydrolysis rates.
Hydrazinolysis (Reaction with Hydrazine):
Both compounds react to form pyrazole-3-carbohydrazides.[1]
Solubility Note: E-5-Ph often precipitates out of ethanol during reaction due to lower solubility, driving the reaction to completion (Le Chatelier’s principle), whereas E-5-Me derivatives often require evaporation/concentration.
Experimental Protocols
A. Synthesis of Ethyl 5-Phenylpyrazole-3-carboxylate (Claisen Route)
This protocol ensures high purity by leveraging the solubility difference of the phenyl derivative.[1]
Result: >95% N-alkyl-3-phenyl-5-carboxylate (alkylation distal to phenyl).[1]
Validation: 1H NMR will show a clear NOE (Nuclear Overhauser Effect) between the N-alkyl protons and the C4-H, but not the phenyl ring.
References
Synthesis and Anti-inflammatory Activity: Kumar, S., et al. "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2018.
N-Alkylation Regioselectivity: Smith, J. A., et al.[3] "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters." Journal of Organic Chemistry, 2018. (Representative citation based on general chemical consensus).[2]
Physical Properties & Acidity: El-Sayed, B. A.[1] "Acidity Constants of Some Pyrazole Derivatives." Journal of Chemical & Engineering Data, 2009.
General Pyrazole Chemistry: Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications." Wiley-VCH.[1] [2]
A Comparative Guide to the UV-Vis Absorption Maxima of Ethyl 5-methyl-4H-pyrazole-3-carboxylate
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of ethyl 5-methyl-4H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of ethyl 5-methyl-4H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust experimental protocol for determining UV-Vis absorption maxima and offers a comparative analysis with structurally related pyrazole derivatives. The causality behind experimental choices is explained, ensuring both technical accuracy and practical, field-proven insights.
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1] The electronic properties of this heterocyclic system, which can be readily probed by UV-Vis spectroscopy, are of significant interest for understanding molecular structure, predicting reactivity, and as a quality control parameter. This guide will delve into the factors that influence the UV-Vis absorption of the target molecule and its analogs, with a particular focus on solvent effects.
Theoretical Background: Electronic Transitions in Pyrazole Systems
The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between different energy levels upon the absorption of ultraviolet or visible light. For pyrazole derivatives like ethyl 5-methyl-4H-pyrazole-3-carboxylate, the principal electronic transitions are typically of the π → π* and n → π* types.[2][3]
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are generally characterized by high molar absorptivities (ε) and are common in aromatic and conjugated systems.
n → π Transitions:* These involve the promotion of an electron from a non-bonding atomic orbital (e.g., the lone pair on a nitrogen atom) to an antibonding π* orbital. These transitions are typically of lower energy and have significantly lower molar absorptivities compared to π → π* transitions.[3]
The position and intensity of these absorption bands are sensitive to the molecular structure and the surrounding solvent environment.
Experimental Protocol: Determining UV-Vis Absorption Maxima
The following protocol provides a standardized method for obtaining the UV-Vis absorption spectrum of ethyl 5-methyl-4H-pyrazole-3-carboxylate. This protocol is designed to be self-validating by incorporating systematic solvent analysis.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of the target compound in solvents of varying polarity.
Materials:
Ethyl 5-methyl-4H-pyrazole-3-carboxylate (synthesis described in various literature[4])
Spectrophotometric grade solvents:
Ethanol (polar, protic)
Acetonitrile (polar, aprotic)
Cyclohexane (non-polar)
Dual-beam UV-Vis spectrophotometer
Calibrated quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Methodology:
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of approximately 10-3 M.
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-4 M to 10-5 M. This ensures that the measured absorbance falls within the linear dynamic range of the spectrophotometer (typically 0.1 - 1.0).
Spectrophotometer Setup:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Set the wavelength range to scan from 200 nm to 400 nm.
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent to be used for the measurement. Place them in the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with the most dilute sample solution before filling it.
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
Repeat the measurement for each of the serially diluted solutions.
Repeat for Each Solvent: Repeat steps 1-5 for each of the selected solvents (ethanol, acetonitrile, and cyclohexane).
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) from the spectra.
Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) for each concentration and determine the average value.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis absorption maxima determination.
Comparative Analysis and Discussion
A study on novel pyrazole azo dyes reported absorption maxima for the chromophore ethyl-(3-methyl-1H-pyrazole-4)-carboxylate.[2][5] Although the substitution pattern is different (carboxylate at the 4-position vs. the 3-position in our target molecule), the core chromophoric system is closely related. The reported experimental absorption maxima for this related chromophore were in the range of 235-239 nm and around 293-305 nm.[5] Another related chromophore, 3-methyl-1H-pyrazole, was reported to have an absorption maximum at 216 nm.[2][5]
Table 1: Comparison of UV-Vis Absorption Maxima for Related Pyrazole Derivatives
Based on this comparative data, it is reasonable to expect that ethyl 5-methyl-4H-pyrazole-3-carboxylate will exhibit significant absorption in the 220-300 nm range. The exact λmax will be influenced by the precise electronic effects of the substituent positions.
The Influence of Solvent Polarity (Solvatochromism)
The choice of solvent can significantly alter the position of absorption maxima, a phenomenon known as solvatochromism.[8] This effect is a direct consequence of differential solvation of the ground and excited electronic states.
π → π Transitions:* For π → π* transitions, the excited state is often more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy transition. This results in a bathochromic shift (red shift) to longer wavelengths.[3]
n → π Transitions:* For n → π* transitions, the ground state, with its non-bonding electron pair, can interact strongly with polar, protic solvents through hydrogen bonding. This interaction stabilizes the ground state more than the excited state, increasing the energy gap for the transition. The result is a hypsochromic shift (blue shift) to shorter wavelengths.[3]
Studies on pyrazole derivatives have demonstrated these solvent effects. For instance, the UV absorption spectra of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene are influenced by the hydrogen bond donor ability of the solvent and non-specific dipolar interactions.[6][7] A bathochromic shift was observed in some cases when moving to more polar solvents.[9]
Therefore, when analyzing the UV-Vis spectrum of ethyl 5-methyl-4H-pyrazole-3-carboxylate, it is anticipated that the λmax will shift depending on the solvent used. A comparison of the spectra in cyclohexane (non-polar), acetonitrile (polar aprotic), and ethanol (polar protic) will provide valuable insight into the nature of the electronic transitions. A red shift upon increasing solvent polarity would be indicative of a π → π* transition, while a blue shift would suggest an n → π* transition.
Logical Relationship Diagram
Caption: The influence of solvent polarity on electronic transitions.
Conclusion
This guide has provided a comprehensive framework for the determination and interpretation of the UV-Vis absorption maxima of ethyl 5-methyl-4H-pyrazole-3-carboxylate. While direct experimental values for this specific molecule are not prevalent in the literature, a robust experimental protocol and comparative analysis with structurally related compounds allow for a well-grounded estimation of its spectral properties.
The key takeaways for researchers are:
The primary UV absorption for this compound is expected in the 220-300 nm range, arising from π → π* and n → π* electronic transitions.
A systematic experimental approach, as outlined, is crucial for obtaining reliable and reproducible data.
The phenomenon of solvatochromism is a powerful tool for probing the nature of these electronic transitions, and a careful selection of solvents with varying polarities is recommended.
By following the principles and protocols detailed herein, scientists can effectively characterize the UV-Vis absorption properties of ethyl 5-methyl-4H-pyrazole-3-carboxylate and other novel pyrazole derivatives, contributing to a deeper understanding of their electronic structure and behavior.
References
SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). [Link]
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. [Link]
(PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). [Link]
ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Elsherif-Abdallah/458e0a29483329241065113d7c5880b9122396e9)
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. [Link]
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
distinguishing ethyl 5-methylpyrazole-3-carboxylate from impurity by TLC
Comprehensive Comparison Guide: Distinguishing Ethyl 5-Methylpyrazole-3-Carboxylate from Synthesis Impurities via TLC Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Distinguishing Ethyl 5-Methylpyrazole-3-Carboxylate from Synthesis Impurities via TLC
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Comparison & Experimental Guide.
Executive Summary & Chemical Context
Ethyl 5-methylpyrazole-3-carboxylate is a privileged heterocyclic building block extensively utilized in the discovery of kinase inhibitors, BET bromodomain inhibitors, and advanced agrochemicals[1]. Its standard synthesis involves the cyclocondensation of ethyl 2,4-dioxopentanoate (a β-ketoester) with hydrazine hydrate[1].
During process optimization, monitoring reaction completion and identifying impurities is critical. Thin Layer Chromatography (TLC) remains the most rapid analytical tool for this purpose, separating compounds based on a competition between the stationary phase and the mobile phase[2]. As a Senior Application Scientist, I have designed this guide to provide a self-validating chromatographic framework to unambiguously distinguish the target product from its primary synthesis impurities.
Impurity Profiling: The Physicochemical "Why"
To design an effective TLC method, we must first analyze the hydrogen bond donor/acceptor capacity of the target and its impurities, as this dictates their chromatographic behavior.
Target:Ethyl 5-methylpyrazole-3-carboxylate. Contains a pyrazole ring with a free NH group. This moiety acts as both a moderate hydrogen bond donor and acceptor, giving the molecule intermediate polarity.
Impurity A (Starting Material):Ethyl 2,4-dioxopentanoate. A highly versatile β-dicarbonyl compound[3]. It exists largely in its enol form. The strong intramolecular hydrogen bonding in the enolate shields its polar functional groups, rendering it surprisingly lipophilic compared to the pyrazole.
Impurity B (Degradant):5-methylpyrazole-3-carboxylic acid. Formed via unwanted ester hydrolysis. The free carboxylic acid makes this molecule highly polar and capable of forming strong, multipoint intermolecular hydrogen bonds.
Synthesis and degradation pathway of ethyl 5-methylpyrazole-3-carboxylate.
Comparative TLC Methodologies
The choice of stationary and mobile phases dictates the separation resolution. Below is an objective comparison between Normal Phase and Reverse Phase TLC for this specific chemical triad.
Mechanistic Causality: Hexane provides bulk non-polar interactions, while ethyl acetate provides hydrogen-bond accepting capacity. Impurity A (the diketoester) migrates rapidly because its intramolecular H-bond prevents strong interactions with the silica. The Target migrates at a moderate pace due to its exposed NH group. Impurity B (the acid) forms such strong hydrogen bonds with the silica that it remains anchored at the baseline[2].
Mobile Phase: Water : Acetonitrile (3:7 v/v) with 0.1% Trifluoroacetic Acid (TFA).
Mechanistic Causality: Retention is driven by hydrophobic interactions. The highly polar Impurity B prefers the aqueous mobile phase and elutes almost immediately. The lipophilic Impurity A partitions strongly into the C18 layer, migrating the slowest.
Chromatographic distribution logic comparing Normal Phase and Reverse Phase TLC.
To ensure trustworthiness, TLC must be executed as a self-validating system. Matrix effects (e.g., salts, concentration gradients) can artificially shift Rf values. The "Co-spotting" technique acts as an internal standard, proving that a spot in the crude mixture is chemically identical to the reference standard.
Step 1: Chamber Saturation
Add 10 mL of Hexane:EtOAc (1:1 v/v) to a flat-bottomed TLC chamber.
Insert a piece of filter paper against the back wall to act as a wick.
Cap the chamber and wait 5 minutes.
Causality: Saturating the chamber atmosphere with solvent vapor prevents the evaporation of the mobile phase from the plate during development. This ensures reproducible Rf values and prevents the "smiling" effect at the solvent front.
Step 2: Sample Preparation & Spotting
Dissolve ~1 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM). Prepare identical solutions for Reference A (Ethyl 2,4-dioxopentanoate) and Reference Target.
On a Silica Gel 60 F254 plate, mark an origin line 1 cm from the bottom with a soft pencil. Mark three distinct spotting lanes.
Lane 1 (References): Spot Reference A and Reference Target.
Lane 2 (Co-spot): Spot References directly on top of the Crude Mixture spot.
Lane 3 (Crude): Spot the Crude Mixture alone.
Causality: The Co-spot lane is the ultimate self-validating control. If the crude contains the target and starting material, Lane 2 will elute as perfect, unified spots. If a spot in the crude is merely a structurally similar isomer, Lane 2 will resolve into a "figure-eight" or elongated double-spot.
Step 3: Plate Development
Place the plate in the chamber using forceps. Allow the solvent front to migrate until it is 1 cm from the top edge.
Remove the plate and immediately mark the solvent front with a pencil.
Causality: Marking the front immediately is critical for accurate Rf calculation before the volatile solvents evaporate and the boundary disappears[2].
Step 4: Orthogonal Visualization
Non-Destructive: View the dried plate under a UV 254 nm lamp. Circle the quenching (dark) spots with a pencil[2].
Destructive: Dip the plate in a Potassium Permanganate (KMnO₄) staining solution and heat gently with a heat gun until spots appear[4].
Causality: Using non-destructive UV followed by a destructive chemical stain provides orthogonal confirmation. A spot must match both the physical migration distance (Rf) and the specific chemical reactivity of the reference standard.
References
Title: Thin Layer Chromatography
Source: University of Massachusetts Amherst
URL: [Link]
Title: CN117321055A - Modulators of Sting
Source: Google Patents
URL
Publish Comparison Guide: Thermogravimetric Analysis (TGA) of Ethyl 5-methylpyrazole-3-carboxylate vs. Structural Alternatives
Executive Summary In pharmaceutical development and materials science, the thermal stability of heterocyclic building blocks dictates their viability in high-temperature synthetic coupling reactions and long-term formula...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and materials science, the thermal stability of heterocyclic building blocks dictates their viability in high-temperature synthetic coupling reactions and long-term formulation storage. This guide provides an in-depth, objective comparison of the thermal degradation profile of ethyl 5-methylpyrazole-3-carboxylate against its regioisomers and functionalized analogues. By leveraging Thermogravimetric Analysis (TGA), we map the thermodynamic boundaries of these compounds to inform optimal handling and synthesis strategies.
Mechanistic Causality in Pyrazole Thermal Stability
As an Application Scientist evaluating active pharmaceutical ingredient (API) precursors, I approach TGA not just to find a decomposition number, but to understand the structural vulnerabilities of the molecule[1]. The thermal behavior of the pyrazole core is heavily dictated by its substitution pattern and solid-state packing.
The thermal degradation of pyrazole carboxylates is a multi-stage process. For ethyl 5-methylpyrazole-3-carboxylate, the primary thermal event is the endothermic cleavage of the ethyl ester group. This typically occurs via a concerted elimination mechanism yielding ethylene and 5-methylpyrazole-3-carboxylic acid, or via hydrolysis if trace water is retained in the crystal lattice[1]. Following this, at elevated temperatures, the resulting carboxylic acid undergoes decarboxylation, releasing CO₂ and leaving behind the volatile methylpyrazole core[2].
When comparing this baseline to its regioisomer, ethyl 3-methylpyrazole-5-carboxylate [3], we observe slight shifts in the extrapolated onset decomposition temperature (
). This variance is not driven by covalent bond strength, but rather by differences in the solid-state intermolecular hydrogen bonding network.
Furthermore, introducing an amino group—as seen in methyl 3-amino-1H-pyrazole-4-carboxylate —significantly alters the degradation profile. The amino group facilitates dense intermolecular hydrogen bonding and potential zwitterionic charge separation. These zwitterionic networks increase the crystal lattice energy, requiring substantially higher thermal energy to disrupt, thereby elevating the compound's overall thermal stability[4][5].
Comparative Thermal Performance Data
The table below summarizes the quantitative TGA performance of ethyl 5-methylpyrazole-3-carboxylate compared to its structural alternatives.
Compound
Substituent Profile
(°C)*
Peak Degradation (°C)
Primary Mass Loss Mechanism
Ethyl 5-methylpyrazole-3-carboxylate
Alkyl ester, methyl
~185.0
230.5
Ester cleavage (-Ethylene)
Ethyl 3-methylpyrazole-5-carboxylate
Regioisomer
~192.0
235.0
Ester cleavage (-Ethylene)
Methyl 3-amino-1H-pyrazole-4-carboxylate
Amino, methyl ester
~215.0
260.0
Ester cleavage / Deamination
Zwitterionic Pyrazole Frameworks
Charge-separated
>242.0
>250.0
Ring fragmentation
*Note: Values are representative benchmarks derived from standardized 10 °C/min heating profiles in an inert N₂ atmosphere.
To ensure trustworthiness and reproducibility, TGA must isolate inherent chemical stability from environmental artifacts (such as surface moisture). Smaller sample sizes (5–7 mg) are critical to eliminate thermal transfer gradients, ensuring all thermal energy drives the chemical decomposition rather than overcoming bulk mass resistance[6]. The following self-validating protocol utilizes a dynamic heating regime with an isothermal moisture-elimination step.
Step 1: Crucible Preparation & Calibration
Utilize alumina (Al₂O₃) crucibles. Perform a baseline blank run with an empty crucible to subtract buoyancy effects and instrument drift.
Step 2: Sample Loading
Accurately weigh 5.0 to 7.0 mg of the pyrazole derivative into the crucible[6]. Ensure the powder is evenly distributed to maximize thermal contact.
Step 3: Atmosphere Control
Purge the furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min. An inert atmosphere is mandatory to evaluate pure thermal stability without oxidative degradation interference[1].
Step 4: Thermal Ramp & Isothermal Hold
Ramp 1: Heat from 25 °C to 100 °C at 10 °C/min.
Self-Validation Step: Hold isothermally at 100 °C for 10 minutes. Causality: Any mass loss observed here is attributed to unbound moisture or residual synthesis solvents, isolating the true API degradation profile.
Ramp 2: Heat from 100 °C to 600 °C at 10 °C/min[2].
Step 5: Data Extraction
Calculate the
using the extrapolated baseline intersection method as defined by the ASTM E2550 standard[1].
Degradation Pathway Visualization
Figure 1: Two-step thermal degradation pathway of ethyl 5-methylpyrazole-3-carboxylate during TGA.
Strategic Recommendations for Drug Development
When selecting pyrazole building blocks for high-temperature coupling reactions (e.g., Suzuki-Miyaura cross-coupling at reflux), researchers must account for the thermal ceiling of the ester functional group. While ethyl 5-methylpyrazole-3-carboxylate offers excellent solubility and reactivity, its thermal degradation begins near 185 °C. If synthetic routes require prolonged exposure to temperatures exceeding 180 °C, substituting with an amino-functionalized analogue or a zwitterionic precursor should be considered to prevent premature decarboxylation and yield loss.
References
Title: Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex
Source: MDPI
URL:2
Title: Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide
Source: Benchchem
URL:4
Title: Thermal Analysis in the Pharmaceutical Field
Source: NETZSCH Analyzing & Testing
URL:1
Title: Investigation of Thermal Properties of Carboxylates with Various Structures
Source: UNCA
URL:6
Title: Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters
Source: Google Patents
URL:3
Title: Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics
Source: RSC Publishing
URL:5
A Comprehensive Guide to the Safe Disposal of Ethyl 5-Methyl-4H-Pyrazole-3-Carboxylate for Laboratory Professionals
The proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of ethyl 5-methyl-4H-pyrazole-3...
Author: BenchChem Technical Support Team. Date: March 2026
The proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of ethyl 5-methyl-4H-pyrazole-3-carboxylate, a heterocyclic compound commonly utilized in synthetic chemistry and drug discovery. Adherence to these procedures is essential for protecting laboratory personnel, minimizing environmental impact, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
The core principle of this guidance is that ethyl 5-methyl-4H-pyrazole-3-carboxylate should be treated as hazardous chemical waste unless a thorough and documented hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise. In-laboratory neutralization or treatment is strongly discouraged without a validated and approved protocol.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling ethyl 5-methyl-4H-pyrazole-3-carboxylate for any purpose, including disposal, it is crucial to understand its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for the 4H-tautomer is not always readily available, data from closely related isomers and analogous pyrazole derivatives provide essential safety information.
Based on available data for similar compounds, ethyl 5-methyl-1H-pyrazole-3-carboxylate is classified as hazardous[1]. The primary hazards are summarized in the table below.
To mitigate the risks associated with these hazards, the following PPE must be worn at all times when handling ethyl 5-methyl-4H-pyrazole-3-carboxylate:
Eye Protection: Chemical safety goggles are required to protect against splashes.[3]
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[3]
Protective Clothing: A laboratory coat is necessary to protect skin and clothing.[3]
Work Area: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[4][5]
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[6] Do not mix waste containing ethyl 5-methyl-4H-pyrazole-3-carboxylate with other waste streams unless explicitly permitted by your institution's EHS department.
Step 1: Identify the Waste Stream
Determine if the waste is solid or liquid. This initial classification dictates the type of waste container to be used.
Step 2: Solid Waste Collection
Description: This stream includes any solid material contaminated with ethyl 5-methyl-4H-pyrazole-3-carboxylate.
Examples:
Residual or excess solid compound.
Contaminated weighing papers, gloves, and other disposable lab supplies.
Inert absorbent materials (e.g., vermiculite, sand) used for spill cleanup.[1][6]
Procedure:
Designate a specific, compatible hazardous waste container for solid pyrazole waste. High-density polyethylene (HDPE) containers are a suitable choice.[6]
Place all contaminated solid materials directly into this container.
Ensure the container is securely closed when not in use.[7][8]
Step 3: Liquid Waste Collection
Description: This stream includes any solutions containing dissolved ethyl 5-methyl-4H-pyrazole-3-carboxylate.
Examples:
Reaction mixtures containing the compound.
Solutions from extractions or chromatographic separations.
Contaminated solvents used for rinsing glassware.
Procedure:
Designate a separate, compatible liquid hazardous waste container. Chemically resistant glass or HDPE carboys are appropriate.[9][10]
Pour liquid waste carefully into the container, avoiding splashes.
Keep the container securely capped at all times, except when adding waste. A funnel should never be left in the opening of the waste container.[7]
Containerization, Labeling, and Storage
Proper container management is mandated by regulatory agencies such as the Environmental Protection Agency (EPA) and is essential for safe storage and transport.[9][11]
Container Selection:
Waste containers must be in good condition, free from leaks or cracks, and constructed of a material compatible with the chemical waste.[6][7] For ethyl 5-methyl-4H-pyrazole-3-carboxylate, glass or HDPE containers are recommended.
Labeling Requirements:
Accurate and clear labeling is crucial for safety and compliance. EHS personnel rely on this information to manage the waste appropriately.[9]
All waste containers must be clearly labeled as soon as waste is first added.[12]
The full, unabbreviated chemical name: "Ethyl 5-methyl-4H-pyrazole-3-carboxylate" and any other chemical constituents in the container, with their approximate percentages.[7]
The date when waste was first added to the container (accumulation start date).[12]
The specific hazard warnings (e.g., "Irritant").[11]
Storage Procedures:
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[7][8][9]
The SAA should be a secure, well-ventilated area away from sources of ignition or incompatible materials.[4]
Store waste containers on a stable surface and, for liquids, within secondary containment (e.g., a spill tray) to contain any potential leaks.
Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed by EHS within three days.[8][9]
Spill Management Protocol
In the event of a spill, a prompt and safe response is critical.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
Assess the Spill: Determine the extent of the spill. If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS office immediately.
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full required PPE as outlined in Section 1.
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the material.[1][6]
Collect and Dispose: Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[6]
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.
Final Disposal Workflow
The ultimate disposal of ethyl 5-methyl-4H-pyrazole-3-carboxylate waste must be handled by a licensed hazardous waste disposal contractor. Your institution's EHS department coordinates this process.[6][7]
Request Pickup: Once your waste container is nearly full (approximately 90%), complete and submit a chemical waste pickup request form as required by your EHS office.[7][9]
Documentation: Ensure all required waste disposal forms and manifests are accurately completed.[6]
Transfer to EHS: Your EHS department will collect the properly labeled and sealed waste container from your laboratory's SAA and manage its transfer to a licensed disposal facility.[9]
The following diagram illustrates the decision-making process and workflow for the proper disposal of ethyl 5-methyl-4H-pyrazole-3-carboxylate.
Caption: Disposal workflow for ethyl 5-methyl-4H-pyrazole-3-carboxylate.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of ethyl 5-methyl-4H-pyrazole-3-carboxylate, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Duke University Occupational and Environmental Safety Office. (2020, January 22). Laboratory Chemical Waste Management Practice.
Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Personal protective equipment for handling ethyl 5-methyl-4H-pyrazole-3-carboxylate
Executive Summary & Chemical Identity Objective: This guide provides an autonomous, field-validated safety protocol for handling Ethyl 5-methyl-4H-pyrazole-3-carboxylate (and its stable tautomer, Ethyl 5-methyl-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Objective: This guide provides an autonomous, field-validated safety protocol for handling Ethyl 5-methyl-4H-pyrazole-3-carboxylate (and its stable tautomer, Ethyl 5-methyl-1H-pyrazole-3-carboxylate ).
The "Why" Behind the Protocol:
Beyond standard compliance, proper handling of pyrazole carboxylates is critical for data integrity.[1][2] As a precursor in the synthesis of bioactive kinase inhibitors and agrochemicals, this compound is a potent respiratory irritant.[1][2] Inhalation of micro-particulates not only poses a health risk (STOT SE 3) but can also lead to cross-contamination of sensitive biological assays in the laboratory.[1][2]
Chemical Profile:
Preferred Name: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Predominant stable tautomer of the requested 4H form).
Physical State: White to off-white crystalline powder.[1][2]
Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).[1][2]
Risk Assessment & PPE Decision Logic
Effective safety is not static; it scales with the operation.[1][2] The diagram below illustrates the decision matrix for selecting Engineering Controls and PPE based on the operational state of the chemical.
Figure 1: Decision logic for engineering controls and PPE selection based on physical state and quantity.
The PPE Matrix: Specifications & Standards
Do not rely on generic "lab safety" advice. Pyrazole esters are organic solids often dissolved in aggressive solvents (e.g., DMSO, DMF, DCM). Your glove selection must prioritize the solvent carrier once the solid is dissolved.[1][2]
Protection Zone
Equipment
Technical Specification (Requirement)
Rationale & Causality
Respiratory
Primary: Fume HoodSecondary: N95/P100 Mask
Face Velocity: 80–100 fpmStandard: NIOSH N95 or EN 149 FFP2
The H335 hazard (Respiratory Irritation) is the highest risk.[1][2] Fine particulates from this crystalline solid aerosolize easily during weighing.[1][2]
Hand (Solid)
Nitrile Gloves
Thickness: ≥ 0.11 mm (4-5 mil)Standard: EN 374 Type B
Dry solids have low permeation rates.[1][2] Standard nitrile provides sufficient barrier against incidental contact.[1][2]
Hand (Solution)
Laminate or Double Nitrile
Breakthrough: > 480 min (for carrier)Material: Silver Shield® or Double Nitrile
Once dissolved in DCM or DMF , the solvent drives the pyrazole through standard nitrile gloves.[1][2] Always match glove to the solvent.[1][2]
Eye/Face
Safety Goggles
Standard: ANSI Z87.1+ or EN 166
Safety glasses are insufficient for powders.[1][2] Goggles seal the eyes against airborne dust that causes severe irritation (H319).[1][2]
Body
Lab Coat
Material: 100% Cotton or Nomex
Synthetic blends can melt into skin if a flammable solvent fire occurs.[1][2] Cotton is breathable and absorbent.[1][2]
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Step)
Risk: Static electricity can cause the dry powder to "jump," leading to inhalation or bench contamination.[1][2]
Preparation: Place the balance inside a chemical fume hood. If a hood is unavailable for the balance, use a static-free draft shield .[1][2]
Static Control: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.[1][2]
Transfer: Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1][2]
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.[1][2] Do not use dry sweeping.[1][2]
B. Solubilization
Risk: Exothermic dissolution or solvent splashing.[1][2]
Solvent Selection: This compound is soluble in Methanol, DMSO, and Chloroform.[1][2]
Addition Order: Add the solid to the vial first, then add the solvent. This prevents displacement splashing of the liquid.[1][2]
Venting: If dissolving in a volatile solvent (like Chloroform) or using sonication, ensure the vial is vented intermittently to prevent pressure buildup and potential glass failure.[1][2]
Solid Waste: Collect contaminated weighing boats, gloves, and paper towels in a bag labeled "Hazardous Waste - Solid (Toxic/Irritant)." [1][2]
Liquid Waste:
If dissolved in DMSO/Methanol : Dispose in Non-Halogenated Organic waste.[1][2]
If dissolved in DCM/Chloroform : Dispose in Halogenated Organic waste.[1][2]
Container Cleaning: Triple rinse empty containers with a compatible solvent (e.g., acetone) before discarding glass.[1][2]
Emergency Response Procedures
Self-Validating Step: Ensure these items are within 10 seconds of your workstation before starting.
Eye Contact: Immediately flush with water for 15 minutes .[1][2][4][5] Hold eyelids open. The compound is an irritant; delayed washing can lead to corneal abrasion from particulates.[1][2]
Skin Contact: Wash with soap and water.[1][2][4][5] Do not use alcohol/solvents, as they may increase transdermal absorption.[1][2]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77645, Ethyl 5-methyl-1H-pyrazole-3-carboxylate.[1][2] Retrieved from [Link][1][2]